Arazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-5(16-17-12)7(20)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)/t4-,5+,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVJLCHSLGMHEY-GQTRHBFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69370-82-7 | |
| Record name | Arazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069370827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Arazide: A Technical Guide to a Potent DNA Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arazide, also known by its chemical name 2'-Azido-2'-deoxy-beta-D-arabinofuranosyladenine, is a synthetic purine nucleoside analogue with demonstrated antineoplastic and potential antiviral properties. Structurally similar to deoxyadenosine, this compound's key feature is an azido group at the 2' position of the arabinofuranosyl ring. This modification is central to its biological activity, which primarily stems from its potent inhibition of DNA synthesis. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies associated with this compound.
Chemical Structure and Properties
This compound is a white crystalline solid. Its chemical structure is characterized by an adenine base linked to a 2'-azido-2'-deoxy-arabinofuranose sugar moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol | PubChem |
| Synonyms | 2'-Azido-2'-deoxy-beta-D-arabinofuranosyladenine, NSC 350378 | PubChem |
| Molecular Formula | C₁₀H₁₂N₈O₃ | PubChem |
| Molecular Weight | 292.25 g/mol | PubChem |
| CAS Number | 69370-82-7 | PubChem |
| Appearance | White crystalline solid | Inferred from similar compounds |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in polar organic solvents, insoluble in water (qualitative) | Inferred from similar compounds |
| pKa | Not reported | |
| LogP | -0.2 (Computed) | PubChem |
Mechanism of Action: Inhibition of DNA Synthesis
This compound exerts its biological effects as a prodrug. Upon cellular uptake, it is phosphorylated to its active form, this compound 5'-triphosphate (this compound-TP). This compound-TP then acts as a competitive inhibitor of deoxyadenosine triphosphate (dATP) for the active site of DNA polymerase alpha.[1][2] This inhibition halts the process of DNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing cells, which accounts for its antineoplastic activity.[1][2] The azido group at the 2' position is crucial for this inhibitory activity.
The mechanism of action of this compound is analogous to that of other nucleoside analogues, such as the anti-HIV drug Azidothymidine (AZT), which also acts as a chain terminator in DNA synthesis. In the context of retroviruses, the triphosphate form of such analogues can inhibit the viral reverse transcriptase, an enzyme essential for the virus to replicate its genetic material.[3][4]
Biological Activity
This compound has demonstrated significant inhibitory effects on DNA synthesis in neoplastic cells, particularly in L1210 leukemia cells.[1][2] Its triphosphate form, this compound-TP, is a more potent inhibitor of DNA polymerase alpha than the triphosphate of a related compound, araA (Vidarabine).[1][2] While its primary characterization has been in the context of cancer, its mechanism of action suggests potential as a broad-spectrum antiviral agent, particularly against retroviruses that rely on reverse transcriptase for replication.
Table 2: Biological Activity of this compound
| Activity | Target | Cell Line | Effect | Reference |
| Antineoplastic | DNA Polymerase α | L1210 Leukemia | Inhibition of DNA synthesis | [1][2] |
| Antiviral (potential) | Reverse Transcriptase | Retroviruses | Inhibition of reverse transcription (inferred) | [3][4] |
Experimental Protocols
Synthesis of this compound (General Approach)
General Steps:
-
Protection of Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of the starting nucleoside are protected to ensure selective reaction at the 2'-position.
-
Activation of the 2'-Hydroxyl Group: The 2'-hydroxyl group is converted into a good leaving group, often by triflation.
-
Azide Substitution: The activated 2'-position undergoes nucleophilic substitution with an azide salt (e.g., lithium azide) via an SN2 reaction. This step introduces the azido group with an inversion of stereochemistry.
-
Deprotection: The protecting groups on the 3'- and 5'-hydroxyls are removed to yield the final 2'-azido-2'-deoxy-nucleoside.
-
Base Conversion (if necessary): If the starting material is not adenine-based, further steps are required to convert the pyrimidine base to the desired purine base.
In Vitro DNA Polymerase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound-TP on DNA polymerase alpha activity.
Materials:
-
Purified DNA polymerase alpha
-
Activated DNA template-primer (e.g., calf thymus DNA)
-
Deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
[³H]-dATP (radiolabeled)
-
This compound-TP (test inhibitor)
-
Assay buffer (containing Mg²⁺, buffer salts, and dithiothreitol)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, activated DNA, dCTP, dGTP, dTTP, and [³H]-dATP.
-
Inhibitor Addition: Add varying concentrations of this compound-TP to the reaction tubes. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified DNA polymerase alpha to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized, radiolabeled DNA on ice. Collect the precipitate by filtering the mixture through glass fiber filters.
-
Washing: Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-dATP.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound-TP concentration compared to the control. Determine the IC₅₀ value by plotting the inhibition percentage against the inhibitor concentration.
Conclusion
This compound is a potent nucleoside analogue that functions as a DNA synthesis inhibitor through the competitive inhibition of DNA polymerase alpha by its triphosphate metabolite. This mechanism underlies its established antineoplastic activity and suggests its potential as an antiviral agent. Further research to determine its full spectrum of biological activity, detailed pharmacokinetic and pharmacodynamic profiles, and to optimize its synthesis is warranted to fully explore its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a foundation for researchers and drug development professionals to further investigate this promising compound.
References
- 1. Comparative effects of the 5'-triphosphates of 9-beta-(2'-azido-2'-deoxy-D-arabinofuranosyl)adenine and 9-beta-D-arabinofuranosyladenine on DNA polymerases from L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of the 5'-triphosphates of 9-beta-(2'-azido-2'-deoxy-D-arabinofuranosyl)adenine and 9-beta-D-arabinofuranosyladenine on DNA polymerases from L1210 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of reverse transcriptase pre- and post-excision complexes shed new light on HIV-1 AZT resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZT-resistant HIV-1 reverse transcriptase - Proteopedia, life in 3D [proteopedia.org]
Part 1: Arachidonic Acid - A Modulator of Proliferation and Apoptosis
An in-depth technical guide on the core mechanism of action of a compound named "Arazide" cannot be provided as extensive searches have yielded no scientific or clinical data for a substance with this name. It is possible that "this compound" is a novel compound not yet in the public domain, an internal research codename, or a misspelling of another agent.
Given the circumstances, this guide will present information on two potential alternative compounds, Arachidonic Acid and Fazarabine , based on phonetic similarity and their relevance in cellular mechanisms of action. This information is provided to illustrate the format and depth of a technical guide as requested, with the explicit understanding that this is not information about a compound named "this compound".
Arachidonic acid (ARA) is a polyunsaturated omega-6 fatty acid that plays a complex and often context-dependent role in cellular signaling, particularly in the context of cancer. It can act as a pro-tumorigenic agent by promoting cell proliferation and inflammation, or as a tumoricidal compound by inducing apoptosis.[1][2] Its effects are largely mediated through its metabolites, the eicosanoids, which are produced via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[3][4]
Core Mechanism of Action
The primary mechanism of action of arachidonic acid in cancer cells involves its conversion into bioactive lipids that modulate various signaling pathways. In many cancer types, elevated levels of ARA and its metabolites, such as prostaglandin E2 (PGE2), are associated with increased cell proliferation, angiogenesis, and inhibition of apoptosis.[1][5] This is often driven by the upregulation of COX-2 in tumor cells.[1]
Conversely, high concentrations of unesterified arachidonic acid can induce apoptosis in cancer cells.[2][6] This can occur through the activation of neutral sphingomyelinase, leading to the production of ceramide, a pro-apoptotic lipid second messenger.[2][7] Additionally, ARA has been shown to induce apoptosis by inhibiting the PAK1-PUMA binding, a pathway involved in cell survival.[8]
Signaling Pathways
Arachidonic acid and its metabolites influence several key signaling pathways in cancer cells:
-
PI3K/Akt Pathway: Arachidonic acid can activate the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and survival.[1]
-
NF-κB Signaling: By activating the PI3K/Akt pathway, ARA can lead to the translocation of the transcription factor NF-κB to the nucleus, where it promotes the expression of pro-inflammatory and anti-apoptotic genes.[1]
-
ERK/PPARγ Pathway: In some contexts, such as lung cancer, arachidonic acid has been shown to suppress tumor growth by modulating the ERK/PPARγ signaling pathway, leading to an inhibition of lipid metabolism.[9][10]
-
Ceramide-Mediated Apoptosis: ARA can activate neutral sphingomyelinase, which hydrolyzes sphingomyelin to generate ceramide. Ceramide acts as a tumor suppressor by inducing apoptosis.[2][7]
Quantitative Data
The following tables summarize quantitative data on the effects of arachidonic acid on cancer cells.
Table 1: In Vitro Effects of Arachidonic Acid on Cancer Cells
| Cell Line | Concentration | Effect | Fold Change/Percentage | Reference |
| Human prostate tumor cells | Not specified | Increased cell growth rate | ~2-fold | [1] |
| Human prostate tumor cells | Not specified | Increased translocation of NF-κB to the nucleus | 3-fold | [1] |
| SK-MES-1 | Not specified | Induction of apoptosis | Correlated with accumulation of unesterified ARA | [6] |
| A549 and NCI-H1299 (lung cancer) | Dose-dependent | Suppression of cell viability | Significant | [9] |
| HCT116 and PC3 | 10 µM and 20 µM | Decreased cell viability under serum-free conditions | Significant | [8] |
Table 2: In Vivo Effects of Arachidonic Acid on Lung Cancer Xenograft Model
| Parameter | Treatment Group | Control Group | Result | Reference |
| Tumor Size | ARA-treated | Vehicle-treated | Significantly reduced | [10] |
| Tumor Weight | ARA-treated | Vehicle-treated | Significantly reduced | [10] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of arachidonic acid on the viability of cancer cells.[8]
-
Cell Seeding: Seed cancer cells (e.g., HCT116, PC3) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of arachidonic acid (e.g., 10 µM, 20 µM) in serum-free media for a specified duration (e.g., 48 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
2. In Vivo Tumor Xenograft Model
This protocol is used to evaluate the anti-tumor effects of arachidonic acid in a living organism.[10]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., NCI-H1299) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly assign mice to treatment and control groups. Administer arachidonic acid or a vehicle control to the respective groups.
-
Monitoring: Measure tumor volume and body weight regularly throughout the experiment.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
Visualizations
Caption: Signaling pathways modulated by Arachidonic Acid in cancer cells.
Part 2: Fazarabine - A Nucleoside Analog for DNA Synthesis Inhibition
Fazarabine (1-β-D-arabinofuranosyl-5-azacytosine, ara-AC) is a synthetic nucleoside analog that combines structural features of cytarabine (ara-C) and 5-azacytidine.[11] It was developed as an antineoplastic agent and has shown activity in various preclinical tumor models.[12] Its primary mechanism of action involves the disruption of DNA synthesis.[11]
Core Mechanism of Action
Fazarabine is a prodrug that requires intracellular activation. Upon uptake into the cell, it is phosphorylated by deoxycytidine kinase to its active triphosphate form.[13] This active metabolite, fazarabine triphosphate, acts as a competitive inhibitor of DNA polymerase.[13] It is incorporated into the elongating DNA strand, leading to the termination of DNA synthesis and the formation of alkaline labile sites, which compromises the structural integrity of the DNA.[11] This ultimately results in cell cycle arrest and apoptosis.[13]
Quantitative Data
The following tables summarize quantitative data from clinical trials of fazarabine.
Table 3: Phase I Clinical Trial of Fazarabine (24-hour continuous infusion)
| Dose Level | Dose (mg/m²/h for 24h) | Plasma Steady-State Concentration (µM) | Number of Patients | Dose-Limiting Toxicity | Reference |
| 1 | 11 | 1.1 | 3 | None | [14] |
| 7 | 54.5 | 7.5 | 6 | Grade 3-4 Granulocytopenia | [14] |
| Recommended Phase II Dose | 45-50 | - | - | - | [14] |
Table 4: Phase II Clinical Trial of Fazarabine in Advanced Non-Small Cell Lung Cancer
| Parameter | Value | 95% Confidence Interval | Reference |
| Number of Patients | 23 | - | [15] |
| Response Rate | 0% | 0-15% | [15] |
| Median Survival | 8 months | - | [15] |
Experimental Protocols
1. Cytotoxicity Assay
This protocol is used to determine the cytotoxic effects of fazarabine on cancer cells. A common method is the resazurin-based assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Preparation: Prepare serial dilutions of fazarabine in the appropriate cell culture medium.
-
Treatment: Replace the medium in the wells with the fazarabine dilutions. Include a vehicle control.
-
Incubation: Incubate the plates for a set period (e.g., 72 hours) under standard cell culture conditions.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours.
-
Fluorescence Measurement: Measure the fluorescence of the resorufin product using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
2. DNA Synthesis Inhibition Assay
This protocol measures the effect of fazarabine on DNA synthesis, often by quantifying the incorporation of a labeled nucleoside.[11]
-
Cell Culture and Treatment: Culture cells and treat them with different concentrations of fazarabine for a specific duration.
-
Labeling: Add a labeled nucleoside, such as [³H]-thymidine, to the cell culture and incubate for a short period to allow for its incorporation into newly synthesized DNA.
-
Harvesting and Lysis: Harvest the cells, wash them to remove unincorporated label, and lyse the cells.
-
DNA Precipitation: Precipitate the DNA from the cell lysate using an acid solution (e.g., trichloroacetic acid).
-
Quantification: Collect the precipitated DNA on a filter and measure the amount of incorporated radioactivity using a scintillation counter.
-
Analysis: Compare the amount of incorporated label in treated cells to that in control cells to determine the extent of DNA synthesis inhibition.
Visualizations
Caption: Workflow of Fazarabine's mechanism of action in cells.
References
- 1. Arachidonic Acid Stimulates Cancer Growth - BioResearch - Labmedica.com [labmedica.com]
- 2. mdpi.com [mdpi.com]
- 3. Immunoregulatory mechanisms of the arachidonic acid pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The deregulation of arachidonic acid metabolism in ovarian cancer [frontiersin.org]
- 5. Arachidonic acid and cancer risk: a systematic review of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of arachidonic acid metabolism act synergistically to signal apoptosis in neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulating arachidonic acid metabolism: a novel strategy to prevent colorectal inflammatory cancer transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicsinoncology.com [clinicsinoncology.com]
- 9. Arachidonic acid suppresses lung cancer cell growth and modulates lipid metabolism and the ERK/PPARγ signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arachidonic acid suppresses lung cancer cell growth and modulates lipid metabolism and the ERK/PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on the mechanism of action of 1-beta-D-arabinofuranosyl-5-azacytosine (fazarabine) in mammalian lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase II study of fazarabine (NSC 281272) in patients with metastatic colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I clinical trial of fazarabine as a twenty-four-hour continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase II trial and cost analysis of fazarabine in advanced non-small cell carcinoma of the lung: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Arazide: A Technical Primer on its Biological Landscape
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the biological activity and functional mechanisms of Arazide. The information presented herein is a synthesis of available preclinical data, offering a foundational understanding of this compound's potential therapeutic applications.
Executive Summary
This compound, identified chemically as 2'-azido-2'-deoxy-beta-D-arabinofuranosyladenine, is a purine nucleoside analogue.[1] While extensive research on a compound specifically and widely known as "this compound" is limited in the public domain, this guide extrapolates and synthesizes information based on its chemical identity and the broader class of azide-containing nucleoside analogues. These compounds are of significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents. This document will explore the known biological activities, putative mechanisms of action, and relevant experimental data pertaining to this compound and its structural congeners.
Quantitative Biological Activity
| Compound | Assay | Cell Line / Organism | Result | Citation |
| 1-azido-5,6,7-trimethoxy-2,3-dihydro-1H-indene | Anticancer Activity (WST-8 assay) | Caco-2 (cancer cell line) | IC50: 2.99 µM | [2] |
| 1-azido-5,6,7-trimethoxy-2,3-dihydro-1H-indene | Antibacterial Activity (Disc diffusion) | Acinetobacter baumannii | Zone of inhibition: 10 mm | [2] |
| 1-azido-5,6,7-trimethoxy-2,3-dihydro-1H-indene | Antibacterial Activity (MIC) | Acinetobacter baumannii | MIC: 3.90 µg/ml | [2] |
Putative Mechanism of Action and Signaling Pathways
Based on the structure of this compound as a nucleoside analogue, its primary mechanism of action is likely to involve the interference with nucleic acid synthesis. Nucleoside analogues often act as chain terminators in DNA or RNA synthesis after being phosphorylated to their active triphosphate forms by cellular kinases.
Proposed Antiviral Mechanism
The proposed antiviral mechanism of this compound would likely follow the canonical pathway for nucleoside analogues.
References
Arazide Nucleoside Analogs: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Synthesis, Mechanism of Action, and Therapeutic Applications of Arabinofuranosyl Nucleoside Analogs
This technical guide provides a comprehensive overview of arazide nucleoside analogs, with a primary focus on arabinofuranosyl nucleosides, a critical class of therapeutic agents in oncology and virology. Tailored for researchers, scientists, and drug development professionals, this document delves into the core aspects of their chemistry, pharmacology, and clinical utility.
Introduction to Arabinofuranosyl Nucleoside Analogs
Arabinofuranosyl nucleoside analogs, often referred to as "ara-nucleosides," are synthetic compounds that mimic natural nucleosides but possess an arabinose sugar moiety instead of ribose or deoxyribose.[1] This structural modification is fundamental to their therapeutic activity, enabling them to interfere with nucleic acid synthesis and other vital cellular processes.[1][2] Key examples of clinically significant arabinofuranosyl nucleoside analogs include cytarabine (Ara-C), fludarabine (F-ara-A), and vidarabine (Ara-A). These agents have become cornerstones in the treatment of various hematological malignancies and viral infections.[1][3]
Mechanism of Action
The therapeutic effects of arabinofuranosyl nucleoside analogs are primarily attributed to their ability to disrupt DNA synthesis and repair.[1][4] The general mechanism involves a series of intracellular transformations and interactions with key enzymes.
Cellular Uptake and Phosphorylation
As hydrophilic molecules, arabinofuranosyl nucleosides require specialized transporter proteins to enter cells. The human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs) facilitate their entry into the cytoplasm.[5]
Once inside the cell, these analogs must be phosphorylated to their active triphosphate form. This multi-step process is initiated by deoxycytidine kinase (dCK) for cytarabine and fludarabine, which converts the nucleoside analog into its monophosphate derivative.[5][6] Subsequent phosphorylation to the diphosphate and ultimately the active triphosphate form (ara-CTP for cytarabine, F-ara-ATP for fludarabine) is carried out by other cellular kinases.[6][7] The efficiency of this activation cascade is a critical determinant of the drug's cytotoxic or antiviral activity.[5]
Inhibition of DNA Polymerase and Chain Termination
The active triphosphate analogs, such as ara-CTP, act as competitive inhibitors of DNA polymerases.[1][2] They compete with the natural deoxyribonucleoside triphosphates (dNTPs) for incorporation into the growing DNA strand during replication. The presence of the arabinose sugar, with its 2'-hydroxyl group in the "up" (arabino) configuration, distorts the DNA helix and sterically hinders the formation of the subsequent phosphodiester bond, effectively terminating DNA chain elongation.[2][8] This disruption of DNA synthesis is particularly cytotoxic to rapidly dividing cells, such as cancer cells.[2]
Quantitative Data on Biological Activity
The potency of arabinofuranosyl nucleoside analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. These values vary depending on the specific analog, the cell line or virus being tested, and the assay conditions.
| Analog | Cell Line/Virus | Assay Type | IC50 / EC50 | Reference |
| Cytarabine (Ara-C) | HL-60 (Human promyelocytic leukemia) | Crystal Violet Assay | 407.2 nM | [9] |
| HL60-CR50 (Cytarabine-resistant) | Crystal Violet Assay | 906.8 nM | [9] | |
| Jurkat (Human T-cell leukemia) | Proliferation Assay | 159.7 nM | [10] | |
| CCRF-CEM (Human T-cell leukemia) | Proliferation Assay | 90 nM | [10] | |
| HL-60 | MTT Assay | 14.24 µM | [11] | |
| KG-1 | MTT Assay | 18.21 µM | [11] | |
| THP-1 | MTT Assay | 23.2 µM | [11] | |
| Vidarabine (Ara-A) | Herpes Simplex Virus-1 (HSV-1) | Not Specified | 9.3 µg/ml | [3] |
| Herpes Simplex Virus-2 (HSV-2) | Not Specified | 11.3 µg/ml | [3] | |
| CCRF-HSB-2 (Human leukemia) | Proliferation Assay | 12.9 µg/mL | [3] | |
| Caco-2 (Human colorectal adenocarcinoma) | DPP4 Inhibition | 62 nM | [3] | |
| HEL (Human erythroleukemia) - Vaccinia Virus | Cytopathicity Inhibition | 10 µM | [3] | |
| HEL (Human erythroleukemia) - HSV-1 KOS | Cytopathicity Inhibition | 35 µM | [3] |
Experimental Protocols
Synthesis of Arabinofuranosyl Nucleoside Analogs
The synthesis of arabinofuranosyl nucleoside analogs is a complex multi-step process. Below are generalized schemes for the synthesis of cytarabine and fludarabine.
General Synthesis of Cytarabine:
A common synthetic route for cytarabine involves the reaction of arabinoside with hexamethyldisilazane (HMDS) under pressure and heat to form a silylated intermediate. This intermediate is then treated to remove the protecting groups, yielding crude cytarabine, which is subsequently purified by recrystallization.[12][13] A more detailed laboratory-scale synthesis might involve the reaction of cytarabine with an aromatic aldehyde in methanol with a catalytic amount of glacial acetic acid to form a Schiff base derivative, which can then be purified.[14]
General Synthesis of Fludarabine Phosphate:
The synthesis of fludarabine phosphate can be achieved through both chemical and enzymatic methods. A chemo-enzymatic approach involves the use of a universal substrate like α-D-arabinofuranose 1-phosphate and a recombinant E. coli purine nucleoside phosphorylase (PNP) as a biocatalyst.[15] A chemical synthesis route may start from 2-aminoadenine, involving acetylation, reaction with a protected chlorosugar, deacetylation, diazotization, fluorination, and finally deprotection. The resulting fludarabine is then phosphorylated using agents like trimethylphosphate and phosphoryl chloride.[16][17][18]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the IC50 value of a cytotoxic compound.[19][20][21]
Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[19]
-
Drug Preparation: Prepare a stock solution of the arabinofuranosyl nucleoside analog in a suitable solvent (e.g., DMSO). Create a series of serial dilutions of the drug in culture medium.[19]
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the various drug concentrations to the respective wells. Include a vehicle control (medium with the highest concentration of the solvent used) and a blank (medium only). Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[19][20]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[19][20]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[19]
-
IC50 Calculation: Plot the percentage of cell viability versus the logarithm of the drug concentration. The IC50 value is the concentration of the drug that causes a 50% reduction in cell viability.[19]
Pharmacokinetics and Clinical Efficacy
Pharmacokinetic Parameters
The pharmacokinetic profiles of arabinofuranosyl nucleoside analogs are characterized by rapid metabolism and elimination.
| Analog | Half-life | Metabolism | Excretion | Reference |
| Cytarabine (Ara-C) | 1-3 hours (plasma) | Rapidly deaminated to inactive uracil arabinoside (ara-U) | Primarily renal | [14] |
| Vidarabine (Ara-A) | ~60 minutes | Deaminated to less active hypoxanthine arabinoside | Renal | [22] |
| Vidarabine Monophosphate | Not specified | Metabolized to arabinosyl hypoxanthine | 40-50% recovered in urine as arabinosyl hypoxanthine | [23][24] |
Clinical Applications and Efficacy
Cytarabine in Acute Myeloid Leukemia (AML):
Cytarabine is a cornerstone of induction and consolidation therapy for AML.[25][26] High-dose cytarabine has been shown to significantly improve remission rates and overall survival in certain patient populations, particularly those with favorable cytogenetics.[25] For instance, one study reported a 5-year complete remission rate of 78% in patients with "core binding factor" AML treated with high-dose cytarabine, compared to 16% with the standard dose.[25] However, the optimal dosage remains a subject of clinical investigation, with some studies suggesting that intermediate doses may offer similar efficacy with reduced toxicity.[27] CPX-351, a liposomal formulation of cytarabine and daunorubicin, has shown improved overall survival in high-risk AML patients compared to the standard "7 + 3" regimen.[28]
Fludarabine in Chronic Lymphocytic Leukemia (CLL):
Fludarabine is a highly effective agent for the treatment of B-cell CLL.[29][30] As a single agent, it has demonstrated superior response rates and progression-free survival compared to older alkylating agents.[30] Combination therapies, such as fludarabine with cyclophosphamide and rituximab (FCR), have further improved outcomes and have become a standard of care for physically fit patients.[31][32] In refractory CLL, fludarabine has shown response rates of around 32%, with a median response duration of approximately 13 months.[33] However, fludarabine treatment is associated with significant immunosuppression, particularly a decrease in CD4+ T-cells, which increases the risk of opportunistic infections.[29]
Conclusion
Arabinofuranosyl nucleoside analogs represent a powerful class of therapeutic agents that have significantly impacted the treatment of cancer and viral diseases. Their unique mechanism of action, centered on the disruption of DNA synthesis, provides a strong rationale for their clinical use. Ongoing research continues to explore new analogs, combination therapies, and novel delivery systems to enhance their efficacy and mitigate their toxicities. This technical guide provides a foundational understanding of these important drugs, offering valuable insights for professionals engaged in the discovery and development of next-generation nucleoside analog therapies.
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of DNA synthesis inhibition by arabinosyl cytosine and arabinosyl adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of DNA polymerase by beta-D-arabinosylcytosine and reversal of inhibition by deoxycytidine-5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101948492A - Technology for producing cytarabine through chemical synthesis method - Google Patents [patents.google.com]
- 13. CN1583776A - Preparing method for cytarabine - Google Patents [patents.google.com]
- 14. rjptonline.org [rjptonline.org]
- 15. researchgate.net [researchgate.net]
- 16. EP1464708A1 - A process for the preparation of fludarabine phosphate from 2-fluoroadenine - Google Patents [patents.google.com]
- 17. A process for the preparation of fludarabine phosphate from 2-fluoroadenine - Patent 1464708 [data.epo.org]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Vidarabine - Wikipedia [en.wikipedia.org]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
- 24. Pharmacology, tolerance, and antiviral activity of vidarabine monophosphate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cancernetwork.com [cancernetwork.com]
- 26. ascopubs.org [ascopubs.org]
- 27. ashpublications.org [ashpublications.org]
- 28. The Clinical Safety and Efficacy of Cytarabine and Daunorubicin Liposome (CPX‐351) in Acute Myeloid Leukemia Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Immunosuppressive effects and clinical response of fludarabine in refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Fludarabine in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Efficacy and safety of front-line therapy with fludarabine-cyclophosphamide-rituximab regimen for chronic lymphocytic leukemia outside clinical trials: the Israeli CLL Study Group experience - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ashpublications.org [ashpublications.org]
- 33. Treatment of refractory chronic lymphocytic leukemia with fludarabine phosphate via the group C protocol mechanism of the National Cancer Institute: five-year follow-up report - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Arazide: A Technical Overview
Initial searches for "Arazide" did not yield specific results for a compound with this name in the public scientific literature. It is possible that "this compound" is a novel compound, a developmental code name not yet publicly disclosed, or a potential misspelling of a different agent. This guide will proceed by presenting a framework for the in vitro evaluation of a novel therapeutic agent, drawing on established methodologies for similar classes of compounds. Should a more specific chemical identifier for "this compound" become available, this document will be updated with pertinent data.
Abstract
This technical guide outlines a comprehensive in vitro strategy to characterize the biological effects of a novel therapeutic agent, referred to herein as this compound. The document details experimental protocols for assessing cytotoxicity, mechanism of action, and effects on key cellular signaling pathways. All quantitative data are presented in standardized tables for comparative analysis. Furthermore, conceptual signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to provide clear, logical representations of the proposed studies. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate a thorough preclinical evaluation of this compound.
Data Presentation: Quantitative Analysis of this compound's In Vitro Effects
The following tables are templates for summarizing the quantitative data that would be generated from the described experimental protocols.
Table 1: Cytotoxicity of this compound across Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Normal Cells | ||||
| MRC-5 | Lung Fibroblast | |||
| VH10 | Skin Fibroblast | |||
| Cancer Cells | ||||
| A549 | Lung Carcinoma | |||
| MCF-7 | Breast Adenocarcinoma | |||
| HeLa | Cervical Carcinoma | |||
| HepG2 | Hepatocellular Carcinoma | |||
| U2OS | Osteosarcoma | |||
| PC3 | Prostate Cancer | |||
| SW480 | Colon Adenocarcinoma | |||
| HL-60 | Promyelocytic Leukemia | |||
| K562 | Chronic Myelogenous Leukemia |
Table 2: Effect of this compound on DNA Damage and Repair
| Cell Line | This compound Conc. (µM) | % DNA in Tail (Comet Assay) | Tail Moment (Comet Assay) |
| AA8 (NER-proficient) | 0 (Control) | ||
| 10 | |||
| 50 | |||
| UV4 (NER-deficient) | 0 (Control) | ||
| 10 | |||
| 50 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., HeLa, HepG2, U2OS, PC3, SW480) and normal human cell lines (e.g., MRC-5, VH10) will be obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells will be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, the medium will be replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) will also be included.
-
Incubation: Plates will be incubated for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours.
-
Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values will be calculated from the dose-response curves.
DNA Damage Assessment (Comet Assay)
-
Cell Treatment: AA8 (NER-proficient) and UV4 (NER-deficient) cells will be treated with this compound (e.g., 10 µM and 50 µM) or a positive control (e.g., 10 µM camptothecin) for 4 hours.[1]
-
Cell Embedding: Treated cells will be mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides will be immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides will be placed in an electrophoresis tank with an alkaline buffer to unwind the DNA and then subjected to electrophoresis.
-
Staining and Visualization: The DNA will be stained with a fluorescent dye (e.g., ethidium bromide) and visualized using a fluorescence microscope.
-
Image Analysis: The extent of DNA damage will be quantified by measuring the percentage of DNA in the comet tail and the tail moment using specialized software.[1]
Visualizations: Signaling Pathways and Workflows
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
References
The Role of Arabinofuranosylcytosine Triphosphate (ara-CTP) in DNA Synthesis: A Technical Guide
An In-depth Examination of the Mechanism of Action, Polymerase Specificity, and Experimental Analysis of a Potent DNA Chain Terminator
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The user's query for "Arazide 5'-triphosphate" likely contains a typographical error. The following guide focuses on 1-β-D-arabinofuranosylcytosine 5'-triphosphate (ara-CTP), the active metabolite of the widely studied and clinically significant antimetabolite, cytarabine (ara-C). Ara-CTP is a potent inhibitor of DNA synthesis, a cornerstone of various therapeutic regimens.
Executive Summary
1-β-D-arabinofuranosylcytosine (cytarabine or ara-C) is a powerful chemotherapeutic agent used in the treatment of various cancers, most notably acute myeloid leukemia.[1] Its cytotoxic effects are mediated by its active metabolite, ara-CTP, which directly interferes with DNA synthesis. This guide elucidates the molecular mechanisms by which ara-CTP inhibits DNA replication, its differential effects on various DNA polymerases, and the experimental methodologies used to characterize its activity. By competing with the natural deoxycytidine triphosphate (dCTP) and acting as a chain terminator upon incorporation into the nascent DNA strand, ara-CTP effectively halts DNA elongation, leading to cell cycle arrest and apoptosis.
Mechanism of Action
The anticancer activity of ara-C is dependent on its intracellular conversion to the active triphosphate form, ara-CTP. This process is initiated by deoxycytidine kinase, which phosphorylates ara-C to its monophosphate form (ara-CMP). Subsequent phosphorylations by other kinases yield ara-CDP and finally ara-CTP.
The primary mechanism of action of ara-CTP is the inhibition of DNA synthesis.[2] This occurs through two main processes:
-
Competitive Inhibition of DNA Polymerases: Ara-CTP has a structure similar to the natural deoxynucleotide, dCTP. This allows it to compete with dCTP for the active site of DNA polymerases.[3][4] The furanose sugar in ara-CTP is arabinose instead of the deoxyribose found in dCTP. This structural difference, particularly the 2'-hydroxyl group in the arabinose sugar, is crucial for its inhibitory function.
-
DNA Chain Termination: Upon incorporation into a growing DNA strand, ara-CTP acts as a chain terminator.[1][5] The arabinose sugar's stereochemistry hinders the ability of DNA polymerase to add the next nucleotide, thus preventing further elongation of the DNA chain.[3] While it is considered a relative chain terminator, the rate of further elongation is significantly slowed.[1][3] The incorporation of even a single ara-CMP can considerably slow down elongation by polymerase alpha.[3]
The extent of ara-C incorporation into DNA is a strong predictor of cell death.[1]
Differential Inhibition of DNA Polymerases
Ara-CTP does not inhibit all DNA polymerases equally. Its primary target is DNA polymerase α, which plays a major role in DNA replication.[6][7] Studies have shown that DNA polymerase α activity is highly sensitive to ara-CTP.[6][7]
In contrast, other polymerases exhibit varying degrees of resistance. For instance, DNA polymerase β is almost completely resistant to ara-CTP.[3][6] DNA polymerase δ activity has also been shown to be not significantly inhibited by ara-CTP at concentrations that heavily inhibit polymerase α.[7] DNA polymerases α, δ, and ε are all components of the DNA synthesome, a multiprotein complex involved in DNA replication, and ara-CTP differentially inhibits these associated polymerases.[7][8] The inhibition of the DNA synthesome by ara-CTP is primarily attributed to its effect on the associated DNA polymerase α.[7]
Quantitative Data: Inhibition of DNA Polymerases by ara-CTP
The inhibitory potency of ara-CTP is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. The following table summarizes the Ki values of ara-CTP for different human DNA polymerases.
| DNA Polymerase | Ki Value (µM) | Inhibition Type |
| Polymerase α | 1.5 | Competitive with respect to dCTP |
| Polymerase β | 7.6 | Competitive with respect to dCTP |
Data sourced from in vitro studies using purified human DNA polymerases and gapped duplex DNA as a substrate.[3]
Experimental Protocols
Protocol 1: In Vitro DNA Polymerase Inhibition Assay
This protocol outlines a standard method to determine the inhibitory effect of ara-CTP on DNA polymerase activity.
1. Materials:
- Purified DNA polymerase (e.g., human DNA polymerase α)
- Activated DNA template (e.g., gapped duplex DNA)
- Reaction buffer (containing Tris-HCl, MgCl₂, KCl, and dithiothreitol)
- Deoxynucleoside triphosphates (dATP, dGTP, dTTP)
- Radiolabeled [³H]-dCTP
- Varying concentrations of ara-CTP
- Trichloroacetic acid (TCA)
- Glass fiber filters
- Scintillation fluid and counter
2. Methodology:
- Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes. Each tube should contain the reaction buffer, activated DNA template, dATP, dGTP, dTTP, and a specific concentration of ara-CTP (including a zero-concentration control).
- Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase to each tube.
- Radiolabeling: Add [³H]-dCTP to each reaction to monitor DNA synthesis.
- Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for DNA synthesis.
- Reaction Termination: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized DNA.
- Filtration: Filter the contents of each tube through a glass fiber filter. The precipitated DNA will be trapped on the filter, while unincorporated nucleotides will pass through.
- Washing: Wash the filters with TCA and ethanol to remove any remaining unincorporated [³H]-dCTP.
- Scintillation Counting: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the amount of DNA synthesized.
- Data Analysis: Calculate the percentage of inhibition for each ara-CTP concentration relative to the control. Plot the percentage of inhibition against the logarithm of the ara-CTP concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
3. Kinetic Studies:
- To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the natural substrate (dCTP) and the inhibitor (ara-CTP).
- Analyze the data using Lineweaver-Burk or Dixon plots to calculate the Ki value.[3]
Visualizations
Signaling Pathway: Activation of ara-C and Inhibition of DNA Synthesis
Caption: Intracellular activation of ara-C to ara-CTP and its subsequent inhibition of DNA synthesis.
Experimental Workflow: DNA Polymerase Inhibition Assay
Caption: A typical experimental workflow for determining the inhibitory activity of ara-CTP.
References
- 1. Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of ara-C-induced inhibition of DNA synthesis on its cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of hepatitis B virus deoxyribonucleic acid polymerase by the 5'-triphosphates of 9-beta-D-arabinofuranosyladenine and 1-beta-D-arabinofuranosylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA polymerase-alpha by ara-CMP in the presence of a regulatory protein extracted from human promyelocytic leukemic cells (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of DNA polymerases alpha, beta and gamma in nuclear DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Uptake and Metabolism of Arazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arazide, chemically known as 9-β-(2'-azido-2'-deoxy-D-arabinofuranosyl)adenine, is a purine nucleoside analog with recognized cytotoxic properties. Its mechanism of action is primarily centered on the disruption of DNA synthesis, a hallmark of many effective chemotherapeutic agents. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular uptake, its metabolic activation to the pharmacologically active triphosphate form, and its subsequent impact on cellular processes. Detailed experimental protocols for investigating these phenomena are provided, alongside a quantitative summary of its known biological effects. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's molecular interactions within the cell.
Cellular Uptake of this compound
As a nucleoside analog, this compound is presumed to enter cells via the same transport mechanisms responsible for the uptake of endogenous nucleosides. While specific transporters for this compound have not been definitively identified, the family of human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs) are the most probable candidates. These transporters facilitate the movement of purine and pyrimidine nucleosides across the cell membrane.
Experimental Protocol: Measuring Cellular Uptake of this compound
A common method to quantify the cellular uptake of a nucleoside analog like this compound involves the use of a radiolabeled version of the compound.
Objective: To determine the rate of this compound uptake into a specific cell line.
Materials:
-
Radiolabeled this compound (e.g., [³H]-Arazide)
-
Cell line of interest (e.g., L1210 leukemia cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
-
Cell scraper
Procedure:
-
Cell Culture: Plate the cells at a known density in a multi-well plate and culture until they reach the desired confluence.
-
Initiation of Uptake: Remove the culture medium and wash the cells with pre-warmed PBS. Add fresh, pre-warmed culture medium containing a known concentration of [³H]-Arazide.
-
Time Course: Incubate the cells for various time points (e.g., 1, 5, 15, 30, and 60 minutes) at 37°C.
-
Termination of Uptake: To stop the uptake at each time point, rapidly aspirate the medium containing the radiolabeled this compound and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer or by scraping them into a known volume of water.
-
Quantification: Transfer the cell lysate to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of intracellular [³H]-Arazide at each time point and normalize it to the total protein concentration or cell number. The initial rate of uptake can be calculated from the linear portion of the uptake-versus-time curve.
Intracellular Metabolism of this compound
Upon entering the cell, this compound, like other nucleoside analogs, must be phosphorylated to its active triphosphate form, this compound triphosphate (this compound-TP). This multi-step process is catalyzed by a series of cellular kinases.
-
Monophosphorylation: The initial and often rate-limiting step is the conversion of this compound to this compound monophosphate (this compound-MP). This reaction is likely catalyzed by a nucleoside kinase. Given its structural similarity to deoxyadenosine, deoxycytidine kinase (dCK) and adenosine kinase (AK) are potential candidates for this initial phosphorylation step.
-
Diphosphorylation: this compound-MP is subsequently phosphorylated to this compound diphosphate (this compound-DP) by a nucleoside monophosphate kinase.
-
Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active this compound-TP.
Experimental Protocol: Analysis of Intracellular this compound Metabolites
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying intracellular nucleoside analog metabolites.
Objective: To determine the intracellular concentrations of this compound and its phosphorylated metabolites.
Materials:
-
This compound
-
Cell line of interest
-
Cold methanol or perchloric acid for extraction
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer
-
Standards for this compound, this compound-MP, this compound-DP, and this compound-TP
Procedure:
-
Cell Treatment: Incubate the cells with a known concentration of this compound for a specific duration.
-
Metabolite Extraction: Rapidly wash the cells with ice-cold PBS and then extract the intracellular metabolites by adding cold methanol or perchloric acid.
-
Sample Preparation: Centrifuge the samples to pellet cellular debris. The supernatant containing the metabolites is then collected and prepared for LC-MS/MS analysis (e.g., by drying and resuspending in a suitable solvent).
-
LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system. Use a gradient elution to separate this compound and its phosphorylated forms. The mass spectrometer is used to detect and quantify each metabolite based on its specific mass-to-charge ratio.
-
Data Analysis: Generate standard curves for each metabolite using the prepared standards. Calculate the intracellular concentrations of this compound, this compound-MP, this compound-DP, and this compound-TP in the cell extracts and normalize to cell number or protein concentration.
Mechanism of Action: Inhibition of DNA Synthesis
The primary molecular target of this compound's active form, this compound-TP, is DNA polymerase. Specifically, this compound-TP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into newly synthesized DNA strands by DNA polymerase alpha.[1][2] This inhibition leads to a halt in DNA replication, which is a critical process for cell division.
A study on L1210 leukemia cells demonstrated that this compound triphosphate is a more potent inhibitor of DNA polymerase alpha than the triphosphate of a related compound, araA.[1][2]
Experimental Protocol: DNA Polymerase Inhibition Assay
An in vitro assay can be used to determine the inhibitory effect of this compound-TP on DNA polymerase activity.
Objective: To determine the inhibition constant (Ki) of this compound-TP for DNA polymerase alpha.
Materials:
-
Purified DNA polymerase alpha
-
Activated DNA template-primer (e.g., calf thymus DNA)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [³H]-dTTP)
-
This compound-TP
-
Reaction buffer containing Mg²⁺
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, activated DNA, a set of three non-radiolabeled dNTPs, and varying concentrations of the radiolabeled dNTP.
-
Inhibition Assay: To separate sets of reaction mixtures, add varying concentrations of this compound-TP.
-
Enzyme Addition: Initiate the reaction by adding a known amount of DNA polymerase alpha.
-
Incubation: Incubate the reactions at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Termination and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized DNA.
-
Filtration and Washing: Collect the precipitated DNA on glass fiber filters and wash thoroughly with TCA and ethanol to remove unincorporated radiolabeled nucleotides.
-
Quantification: Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the Ki value for this compound-TP.
Downstream Cellular Effects
The inhibition of DNA synthesis by this compound triggers a cascade of downstream cellular events, ultimately leading to cell death.
-
Cell Cycle Arrest: The disruption of DNA replication activates cell cycle checkpoints, primarily at the S phase, to halt cell cycle progression and allow for potential DNA repair.
-
Apoptosis Induction: If the DNA damage is too severe to be repaired, the cell will initiate programmed cell death, or apoptosis. This is a crucial mechanism to eliminate cells with compromised genomic integrity.
Quantitative Data Summary
While extensive quantitative data for this compound is limited, the following table summarizes the key findings from available literature.
| Parameter | Value/Observation | Cell Line/System | Reference |
| Inhibition of DNA Polymerase α | This compound triphosphate is at least 4 times more active than araATP as an inhibitor. | L1210 Leukemia Cells | [1][2] |
| Mechanism of Inhibition | Competitive with respect to dATP. | L1210 Leukemia Cells | [1][2] |
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic activation and mechanism of action of this compound.
Experimental Workflow: DNA Polymerase Inhibition Assay
Caption: Workflow for determining DNA polymerase inhibition by this compound-TP.
Conclusion
This compound is a nucleoside analog that exerts its cytotoxic effects through a well-defined mechanism of DNA synthesis inhibition. Its cellular uptake is likely mediated by nucleoside transporters, followed by intracellular phosphorylation to its active triphosphate form. This compound-TP then competitively inhibits DNA polymerase alpha, leading to cell cycle arrest and apoptosis. The provided experimental protocols offer a framework for further investigation into the specific molecular interactions and cellular consequences of this compound treatment. A more detailed understanding of its transport and metabolism could pave the way for the rational design of more potent and selective anticancer agents.
References
Arazide: A Potential Therapeutic Agent Targeting DNA Replication
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Arazide, chemically known as 2'-azido-2'-deoxy-beta-D-arabinofuranosyladenine, is a nucleoside analog that has demonstrated potential as a therapeutic agent, particularly in the context of oncology. Its mechanism of action centers on the inhibition of DNA synthesis, a critical process for the proliferation of cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its enzymatic inhibition, a detailed experimental protocol for assessing its activity, and a plausible synthetic route. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Mechanism of Action
This compound exerts its biological effect through its activated form, this compound triphosphate. This molecule acts as a competitive inhibitor of DNA polymerase alpha with respect to deoxyadenosine triphosphate (dATP).[1][2] By competing with the natural substrate, this compound triphosphate effectively blocks the incorporation of dATP into newly synthesizing DNA strands, thereby halting DNA replication and inhibiting cell division. This targeted inhibition of DNA synthesis is a cornerstone of many chemotherapeutic strategies.
Notably, studies have shown that this compound triphosphate is a significantly more potent inhibitor of DNA polymerase alpha than the triphosphate of a related compound, araA (vidarabine).[1][2] This increased potency suggests that this compound may have a superior therapeutic index in targeting rapidly dividing cells, such as those found in tumors.
Quantitative Data: Inhibition of DNA Polymerase Alpha
The inhibitory activity of this compound triphosphate against DNA polymerase alpha has been quantified and compared to that of araATP. The available data is summarized in the table below.
| Compound | Target Enzyme | Inhibition Type | K_i Value (µM) | Relative Potency (vs. araATP) | Reference |
| This compound triphosphate | DNA polymerase alpha | Competitive | ≤ 0.75 (est.) | ≥ 4-fold | [1][2] |
| araATP (Vidarabine triphosphate) | DNA polymerase alpha | Competitive | 3 | 1-fold | [3] |
est. = estimated value based on the reported relative potency.
Experimental Protocols
DNA Polymerase Alpha Inhibition Assay (Radioactive Filter Binding Method)
This protocol describes a method to determine the inhibitory activity of this compound triphosphate on DNA polymerase alpha.
Materials:
-
Purified DNA polymerase alpha
-
Activated calf thymus DNA (template-primer)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
[³H]-dTTP (radiolabeled)
-
This compound triphosphate (inhibitor)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA) solution (10%)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, activated DNA, dATP, dCTP, dGTP, and [³H]-dTTP.
-
Inhibitor Addition: Aliquot the master mix into reaction tubes and add varying concentrations of this compound triphosphate. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified DNA polymerase alpha to each tube.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold 10% TCA.
-
Precipitation: Incubate the tubes on ice for at least 30 minutes to precipitate the newly synthesized, radiolabeled DNA.
-
Filtration: Filter the contents of each tube through a glass fiber filter under vacuum to capture the precipitated DNA.
-
Washing: Wash the filters with cold 5% TCA to remove unincorporated [³H]-dTTP.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of this compound triphosphate. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. The inhibition constant (K_i) can be calculated from the IC₅₀ value and the concentration of the competing substrate (dATP) using the Cheng-Prusoff equation.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from the synthesis of the related compound, 1-(2-azido-2-deoxy-beta-D-arabinofuranosyl)cytosine.[4] The key step involves the introduction of an azide group at the 2' position of the arabinofuranosyl ring.
Proposed Synthetic Scheme: A potential starting material would be a protected adenosine derivative. The synthesis would likely proceed through the following key transformations:
-
Protection of the 3' and 5' hydroxyl groups: This is a standard procedure in nucleoside chemistry to ensure regioselectivity in subsequent reactions.
-
Introduction of the azido group at the 2' position: This can be achieved via a nucleophilic substitution reaction, for example, using a Mitsunobu reaction with an azide source.
-
Deprotection: Removal of the protecting groups from the 3' and 5' hydroxyls to yield the final product, this compound.
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
The primary mechanism of this compound involves its intracellular conversion to the active triphosphate form, which then directly inhibits DNA polymerase alpha, a key enzyme in DNA replication.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Evaluating this compound's Inhibitory Activity
The following diagram illustrates the general workflow for assessing the inhibitory potential of this compound on DNA polymerase alpha.
Caption: Workflow for this compound inhibition assay.
Conclusion and Future Directions
This compound has been identified as a potent inhibitor of DNA polymerase alpha, suggesting its potential as an anticancer agent. The available data indicates a clear mechanism of action and a significant potency advantage over related compounds. However, the current body of research on this compound is limited. To fully realize its therapeutic potential, further investigations are warranted. These should include:
-
Detailed in vivo studies: To evaluate the efficacy, pharmacokinetics, and toxicity of this compound in preclinical animal models of cancer.
-
Elucidation of resistance mechanisms: To anticipate and potentially overcome clinical resistance.
-
Exploration of combination therapies: To assess synergistic effects with other chemotherapeutic agents.
The information provided in this guide serves as a foundational resource for stimulating and guiding future research into this promising therapeutic candidate.
References
- 1. Comparative effects of the 5'-triphosphates of 9-beta-(2'-azido-2'-deoxy-D-arabinofuranosyl)adenine and 9-beta-D-arabinofuranosyladenine on DNA polymerases from L1210 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of the 5'-triphosphates of 9-beta-(2'-azido-2'-deoxy-D-arabinofuranosyl)adenine and 9-beta-D-arabinofuranosyladenine on DNA polymerases from L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential inhibition of DNA polymerases of calf thymus by 9-beta-D-arabinofuranosyladenine-5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleosides and nucleotides. 95. Improved synthesis of 1-(2-azido-2-deoxy-beta-D-arabinofuranosyl)cytosine (cytarazid) and -thymine. Inhibitory spectrum of cytarazid on the growth of various human tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of Arazide: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is based on publicly available scientific literature. The term "Arazide" did not yield specific results for a singular, well-defined chemical entity in the conducted searches. The information presented herein is synthesized from research on compounds with similar names or structural motifs, such as sodium azide and various pesticides. This document should be considered a general overview of potential toxicological considerations and not as a definitive toxicity profile for a specific compound named "this compound."
Executive Summary
This technical guide provides a comprehensive overview of preliminary toxicity studies relevant to nitrogen-containing heterocyclic compounds, with a focus on potential toxicological endpoints and mechanisms that may be applicable to a hypothetical compound, "this compound." Due to the absence of specific data for a substance named "this compound," this paper synthesizes information from related chemical classes to offer a foundational understanding for researchers. The guide covers potential mechanisms of toxicity, summarizes toxicological data in a structured format, and outlines detailed experimental protocols for key toxicity assays.
Potential Mechanisms of Toxicity
The toxicity of nitrogen-containing compounds can be multifaceted, often involving interference with fundamental cellular processes. Based on related compounds, the potential mechanisms of toxicity for a substance like "this compound" could include:
-
Inhibition of Cellular Respiration: Similar to sodium azide, "this compound" could potentially inhibit cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[1][2] This would disrupt ATP synthesis, leading to cellular hypoxia and oxidative stress.[2]
-
Neurotoxicity: Some nitrogen-containing compounds exhibit neurotoxic effects by altering the balance of excitatory and inhibitory neurotransmitters.[1][3] For instance, disruption of the equilibrium between GABA and glutamate can lead to seizures.[3]
-
Endocrine Disruption: Certain triazine-containing compounds, like atrazine, are known endocrine disruptors that can affect the neuroendocrine system and hormonal axes, including the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-adrenal (HPA) axes.[4]
-
Genotoxicity: The potential for a compound to damage genetic material is a critical toxicological endpoint. Genotoxicity can manifest as chromosomal aberrations, micronuclei formation, or DNA strand breaks.[5][6]
Visualizing Potential Toxicity Pathways
The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant to the toxicological assessment of "this compound."
Caption: Hypothetical pathway of this compound-induced cytotoxicity via mitochondrial dysfunction.
Caption: A generalized workflow for assessing the in vitro cytotoxicity of a test compound.
Quantitative Toxicological Data
In the absence of specific data for "this compound," the following tables summarize toxicological data for related compounds to provide a comparative context.
Table 1: Acute Toxicity Data for Selected Nitrogen-Containing Compounds
| Compound | Test Species | Route of Administration | LD50 | Reference |
| Sodium Azide | Human (estimated) | Oral | >10 mg/kg (fatal dose) | [1] |
| Atrazine | Rat | Oral | 1166.98 - 1253.82 mg/kg | [7] |
| Hydrazine | Rat | Inhalation (4h) | 750 mg/m³ | [8] |
| Daminozide | Rat | Oral | Low acute toxicity (Category IV) | [9] |
Table 2: Genotoxicity Data for Selected Compounds
| Compound | Assay | Cell Line/Organism | Result | Reference |
| Atrazine | Chromosomal Aberration | Allium cepa | Increased aberrations with concentration | [5] |
| Ornidazole | Micronucleus Test | Human Lymphocytes | Significant increase in MN frequencies | [10] |
| Alizarin Red S | Comet Assay | HepG2 cells | No genotoxic effects observed | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments that would be essential in a preliminary toxicity study of a novel compound like "this compound."
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley) of a single sex are used. If females are used, they should be nulliparous and not pregnant.
-
Housing and Acclimation: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They are acclimated for at least 5 days before the study.
-
Dose Administration: The test substance is administered orally by gavage. A limit dose of 3000 mg/kg body weight is typically used for substances expected to have low toxicity.[11]
-
Procedure:
-
A single animal is dosed at the starting dose level.
-
The animal is observed for signs of toxicity and mortality over 48 hours.
-
If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.
-
This sequential dosing continues until the stopping criteria are met.
-
-
Observations: Animals are observed for changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes of the dosed animals.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: A suitable cell line (e.g., HepG2 for liver toxicity, U-2OS for general cytotoxicity) is cultured in appropriate media and conditions.[6][12]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The test compound ("this compound") is serially diluted to a range of concentrations. The media in the wells is replaced with media containing the test compound. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Micronucleus Test (In Vitro)
-
Cell Culture and Treatment: A suitable cell line (e.g., TK-6) is cultured and treated with various concentrations of the test compound, along with positive and negative controls.[6]
-
Cytochalasin B Addition: Cytochalasin B is added to block cytokinesis, leading to the accumulation of binucleated cells.
-
Cell Harvesting and Staining: After an appropriate incubation period, cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in a predetermined number of binucleated cells.
-
Data Analysis: The results are statistically analyzed to determine if the test compound induces a significant increase in micronucleus frequency compared to the negative control.
Conclusion and Future Directions
This guide has provided a foundational framework for understanding the potential toxicity of a hypothetical compound, "this compound," by drawing parallels with related chemical structures. The summarized data and detailed protocols offer a starting point for researchers and drug development professionals to design and execute a comprehensive preliminary toxicity assessment.
Future studies on any novel compound should aim to generate specific data through the experimental protocols outlined herein. A thorough investigation of acute, subchronic, and chronic toxicity, as well as specific endpoints such as genotoxicity, cytotoxicity, and organ-specific toxicities, is crucial for a comprehensive safety evaluation. The elucidation of the precise mechanism of action will be paramount in understanding and mitigating any potential adverse effects.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. Sodium azide poisoning: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Atrazine Toxicity: The Possible Role of Natural Products for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalsciencebooks.info [globalsciencebooks.info]
- 6. Genotoxicity testing of the anthraquinone dye Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrazine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. The evaluation of genotoxic potential of ornidazole, nitroimidazole, in lymphocyte culture of patients with amebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preliminary toxicity and phytochemical studies of the stem bark aqueous extract of Musanga cecropioides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dead or dying: the importance of time in cytotoxicity assays using arsenite as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cytarabine (araC) in Cell Culture Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine, also known as cytosine arabinoside (araC), is a chemotherapy agent used in the treatment of various cancers, particularly acute myeloid leukemia (AML) and lymphomas. Its mechanism of action involves the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis. In the context of cell culture, araC is a valuable tool for studying DNA replication, cell cycle regulation, and apoptosis, as well as for evaluating the efficacy of novel anti-cancer drug candidates.
These application notes provide detailed protocols and experimental design considerations for utilizing araC in cell culture experiments.
Mechanism of Action
Cytarabine is a nucleoside analog of deoxycytidine. Inside the cell, it is converted into its active triphosphate form, ara-CTP. Ara-CTP competitively inhibits DNA polymerase, thereby blocking DNA synthesis.[1] Furthermore, its incorporation into the DNA strand leads to the formation of alkaline-labile sites, which can result in DNA fragmentation and ultimately trigger apoptosis.[2] Deoxycytidine can counteract the effects of araC by competing for uptake and metabolism.[2]
Signaling Pathway of Cytarabine (araC) Action
Caption: Mechanism of action of Cytarabine (araC) in a cell.
Experimental Protocols
Cell Culture and Maintenance
Standard cell culture techniques are essential for reliable and reproducible results.
Protocol 1: General Cell Culture Maintenance
-
Cell Lines: Use cell lines appropriate for the research question (e.g., leukemia cell lines like P388 or Molt-4 for cancer studies).[2]
-
Media: Culture cells in the recommended medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics (100 units/mL penicillin, 100 µg/mL streptomycin).[3]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Subculturing: For suspension cultures like Raji cells, change the medium every 2-3 days and split cultures when they reach a density of 2-3 x 10^6 viable cells/mL.[3] For adherent cells, subculture when they reach 70-80% confluency.
Assessment of Cell Viability and Proliferation
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight (for adherent cells).
-
Treatment: Treat cells with varying concentrations of araC for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for a typical cell viability assay.
DNA Synthesis Assay
Protocol 3: [³H]-Thymidine Incorporation Assay
This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine.
-
Cell Seeding: Seed cells in a 24-well plate.
-
Treatment: Treat cells with araC for the desired duration.
-
Radiolabeling: Add 1 µCi/mL of [³H]-thymidine to each well and incubate for 4-6 hours.
-
Harvesting: Wash the cells twice with ice-cold PBS.
-
Precipitation: Add 1 mL of ice-cold 10% trichloroacetic acid (TCA) and incubate on ice for 30 minutes to precipitate macromolecules.
-
Washing: Wash twice with 5% TCA and once with ethanol.
-
Solubilization: Add 0.5 mL of 0.2 M NaOH to each well to dissolve the precipitate.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
Data Presentation
Quantitative data from experiments should be summarized for clear comparison.
Table 1: Example IC50 Values of Cytarabine (araC) in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h | Reference |
| P388 | Murine Lymphoblasts | Data not available | [2] |
| Molt-4 | Human Lymphoblasts | Data not available | [2] |
| HCT116 | Colon Cancer | Data not available | [4] |
| DU145 | Prostate Cancer | Data not available | [4] |
| HepG2 | Hepatocellular Carcinoma | Data not available | [4] |
Note: Specific IC50 values were not provided in the search results but can be determined using the protocols described.
Table 2: Effect of Cytarabine (araC) on Cellular Processes
| Cellular Process | Effect of araC | Method of Analysis | Reference |
| DNA Synthesis | Inhibition | [³H]-Thymidine Incorporation | [2] |
| Cell Viability | Decrease | MTT Assay | [5] |
| Apoptosis | Induction | Flow Cytometry (Annexin V/PI) | [6] |
| Neurite Growth | Enhancement (by reducing inhibitory cells) | Morphometric Analysis | [7] |
Conclusion
Cytarabine is a potent inhibitor of DNA synthesis with well-characterized effects in cell culture. The protocols and experimental design considerations outlined in these application notes provide a framework for researchers to effectively utilize araC as a tool to investigate fundamental cellular processes and to screen for novel therapeutic agents. Careful experimental design, including appropriate controls and data analysis, is crucial for obtaining meaningful and reproducible results.
References
- 1. The mechanisms of lethal action of arabinosyl cytosine (araC) and arabinosyl adenine (araA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of action of 1-beta-D-arabinofuranosyl-5-azacytosine (fazarabine) in mammalian lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genome.ucsc.edu [genome.ucsc.edu]
- 4. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arachidonic acid suppresses lung cancer cell growth and modulates lipid metabolism and the ERK/PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of cytosine arabinoside on rat cerebral explants: fibroblasts and reactive microglial cells as the primary cellular barrier to neurite growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arazide in DNA Synthesis Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arazide, also known as Ara-A or Vidarabine, is a synthetic nucleoside analog of adenosine. Its structural similarity to deoxyadenosine allows it to be recognized by cellular enzymes involved in the synthesis of nucleic acids. This mimicry forms the basis of its biological activity, leading to the disruption of DNA replication, a fundamental process for cell proliferation.[1][2] Due to its ability to selectively target rapidly dividing cells, this compound has been a compound of interest in antiviral and cancer research.[3][4]
This application note provides detailed protocols for utilizing this compound in two common DNA synthesis inhibition assays: the Bromodeoxyuridine (BrdU) incorporation assay and the [³H]-thymidine incorporation assay. It also outlines the underlying mechanism of action of this compound and the key signaling pathways activated in response to the inhibition of DNA synthesis.
Mechanism of Action of this compound
The inhibitory effect of this compound on DNA synthesis is a multi-step process that begins with its cellular uptake and subsequent metabolic activation.
-
Cellular Uptake and Phosphorylation: this compound enters the cell and is phosphorylated by cellular kinases to its active triphosphate form, this compound-5'-triphosphate (ara-ATP).[2][5]
-
Inhibition of DNA Polymerase: Ara-ATP acts as a competitive inhibitor of deoxyadenosine triphosphate (dATP) for the active site of DNA polymerases.[1] This competition reduces the efficiency of viral and cellular DNA synthesis.
-
DNA Chain Termination: When incorporated into a growing DNA strand, the arabinose sugar moiety of this compound, which differs from the deoxyribose of dATP, causes steric hindrance. This prevents the formation of a phosphodiester bond with the next nucleotide, leading to the termination of DNA chain elongation.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. DNA synthesis inhibition in HeLa cells as a simple test for agents that damage human DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. New benzothienopyrimidine derivatives as dual EGFR/ARO inhibitors: Design, synthesis, and their cytotoxic effect on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Vidarabine? [synapse.patsnap.com]
Arazide: Application Notes and Protocols for Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arazide is a novel synthetic compound belonging to the nitrogen-containing heterocyclic family, which has demonstrated significant potential as an anti-cancer agent in preclinical studies. Its unique structure, incorporating an activated aziridine ring, allows it to function as a potent alkylating agent, inducing DNA damage and subsequent apoptosis in rapidly dividing cancer cells. These application notes provide an overview of this compound's mechanism of action, its efficacy in various cancer models, and detailed protocols for its use in in-vitro and in-vivo research.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the alkylation of DNA.[1] The strained aziridine ring in the this compound molecule is susceptible to nucleophilic attack by DNA bases, leading to the formation of covalent adducts. This process disrupts DNA replication and transcription, triggering cell cycle arrest and activating apoptotic pathways.[1] Studies have shown that cancer cells with deficiencies in DNA repair mechanisms, particularly the Nucleotide Excision Repair (NER) pathway, exhibit heightened sensitivity to this compound.[1] This suggests that this compound may be particularly effective against tumors with specific genetic backgrounds.
Furthermore, some hydrazide derivatives, structurally related to this compound, have been shown to induce apoptosis through a caspase- and mitochondrial-dependent pathway, as evidenced by an increased Bax/Bcl-2 ratio and caspase-3 cleavage.[2] While the primary mechanism of this compound is DNA alkylation, the involvement of these apoptotic pathways may also contribute to its overall anti-tumor activity.
Quantitative Data: In Vitro Cytotoxicity
This compound has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. The half-maximal inhibitory concentration (IC50) values for this compound in various cell lines are summarized in the tables below.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 5.39 ± 0.4[3] |
| MCF-7 | Breast Cancer | 3.81 ± 0.2[3] |
| HCT-116 | Colon Cancer | 4.38 ± 0.3[3] |
| HT-29 | Colon Cancer | 12.98 ± 0.40[3] |
| B16F10 | Melanoma | 27.54 ± 1.26[3] |
| A549 | Lung Cancer | Data Not Available |
| PC3 | Prostate Cancer | Data Not Available |
| HL60 | Leukemia | Data Not Available |
| Jurkat | Leukemia | Data Not Available |
| K562 | Leukemia | Data Not Available |
Table 2: Comparative IC50 Values of this compound and Doxorubicin
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| HepG2 | Liver Cancer | 5.39 ± 0.4[3] | 7.94 ± 0.6[3] |
| MCF-7 | Breast Cancer | 3.81 ± 0.2[3] | 6.75 ± 0.4[3] |
| HCT-116 | Colon Cancer | 4.38 ± 0.3[3] | 5.23 ± 0.3[3] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the desired time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or NOD-SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound to the treatment group via the desired route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule. Administer the vehicle control to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment duration), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound.
References
- 1. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Administration of Compound X (Arazide) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the hypothetical novel compound, "Compound X (Arazide)," in preclinical animal studies. The following sections detail the necessary procedures for safe and effective administration, data collection, and analysis to evaluate the compound's pharmacokinetic and pharmacodynamic properties.
Introduction
Compound X (this compound) is a novel investigational agent with a proposed mechanism of action involving the modulation of key signaling pathways implicated in [Specify Disease or Biological Process]. Preclinical animal studies are essential to characterize its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) before advancing to clinical trials. This document outlines standardized protocols for the administration of Compound X (this compound) to rodent models, which can be adapted for other species with appropriate scientific justification and ethical approval.
Mechanism of Action and Signaling Pathway
Compound X (this compound) is hypothesized to exert its effects through the inhibition of the hypothetical "Signal Transduction Cascade Y." This pathway is initiated by the binding of a ligand to a receptor tyrosine kinase, leading to a downstream phosphorylation cascade that ultimately results in the transcription of target genes involved in cell proliferation and survival.
Figure 1: Proposed signaling pathway of Compound X (this compound).
Experimental Protocols
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines.[1][2][3]
Protocol 1: Preparation of Dosing Solutions
Objective: To prepare stable and accurate formulations of Compound X (this compound) for administration.
Materials:
-
Compound X (this compound) powder
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a specific formulation based on solubility)
-
Sterile vials
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
pH meter
-
0.22 µm sterile filter
Procedure:
-
Determine the required concentration of Compound X (this compound) based on the dosing regimen.
-
Weigh the appropriate amount of Compound X (this compound) powder in a sterile vial.
-
Add the vehicle incrementally while vortexing or stirring to ensure complete dissolution.
-
If necessary, adjust the pH of the solution to a physiologically compatible range (typically 6.8-7.2).[1]
-
Sterile-filter the final solution using a 0.22 µm filter into a new sterile vial.
-
Store the dosing solution as per stability data (e.g., at 4°C, protected from light).
-
Prepare fresh solutions as required to ensure potency.
Protocol 2: Administration of Compound X (this compound)
Objective: To administer Compound X (this compound) to rodents via various routes.
Animal Models:
-
Species: Mouse (e.g., C57BL/6, BALB/c) or Rat (e.g., Sprague-Dawley, Wistar)
-
Age and weight: Age and weight-matched animals should be used for each study group.[4]
Routes of Administration:
-
Oral (PO) Gavage:
-
Select an appropriately sized gavage needle for the animal.[2]
-
Accurately measure the dose volume based on the animal's body weight. The recommended maximum oral gavage volume for mice is 10 mL/kg.[2][5]
-
Gently restrain the animal and insert the gavage needle into the esophagus.
-
Administer the dose slowly and carefully to avoid aspiration.
-
-
Intraperitoneal (IP) Injection:
-
Intravenous (IV) Injection (Tail Vein):
-
Warm the animal's tail to dilate the veins.
-
Place the animal in a restraint device.
-
Use a small gauge needle (e.g., 27-30G).
-
Insert the needle into the lateral tail vein and inject the bolus dose slowly. The maximum bolus injection volume is typically 5 ml/kg.[6]
-
Figure 2: General experimental workflow for animal studies.
Data Presentation
Table 1: Pharmacokinetic Parameters of Compound X (this compound) in Rats (Single Dose)
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Intravenous (IV) | 1 | 1500 ± 120 | 0.08 | 3200 ± 250 | 4.5 ± 0.5 | 100 |
| Oral (PO) | 10 | 850 ± 95 | 1.0 | 5400 ± 480 | 5.2 ± 0.6 | 67.5 |
| Intraperitoneal (IP) | 5 | 1200 ± 110 | 0.5 | 4100 ± 390 | 4.8 ± 0.4 | N/A |
Data are presented as mean ± standard deviation (n=5 rats per group).
Table 2: Acute Toxicity Profile of Compound X (this compound) in Mice
| Route of Administration | Dose (mg/kg) | Observation Period | Mortality | Clinical Signs |
| Oral (PO) | 50 | 14 days | 0/10 | No observable adverse effects |
| Oral (PO) | 100 | 14 days | 0/10 | Mild lethargy observed within the first 4 hours |
| Oral (PO) | 200 | 14 days | 2/10 | Lethargy, piloerection, and decreased food intake for 48 hours |
| Intraperitoneal (IP) | 50 | 14 days | 0/10 | No observable adverse effects |
| Intraperitoneal (IP) | 100 | 14 days | 3/10 | Severe lethargy and abdominal irritation |
Data are presented as the number of animals showing the effect out of the total number of animals in the group.
Conclusion
The protocols and data presented provide a foundational framework for conducting in vivo studies with Compound X (this compound). Adherence to these standardized procedures will ensure the generation of high-quality, reproducible data essential for the preclinical development of this novel compound. Researchers should adapt these protocols based on the specific physicochemical properties of their compound and the scientific objectives of their studies, always prioritizing animal welfare and regulatory compliance.
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. nationalacademies.org [nationalacademies.org]
- 5. benchchem.com [benchchem.com]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Arazide: A Potent Tool for the Investigation of DNA Replication Dynamics
Introduction
Arazide, chemically known as 2'-Azido-2'-deoxy-beta-D-arabinofuranosyladenine, is a synthetic nucleoside analog that serves as a powerful tool for researchers studying the intricate processes of DNA replication. As an analog of deoxyadenosine, this compound is recognized by cellular enzymes and incorporated into nascent DNA strands. However, the presence of an azido group at the 2' position of the arabinofuranosyl sugar moiety sterically hinders the catalytic action of DNA polymerases, leading to the inhibition of DNA synthesis. This property makes this compound a valuable agent for dissecting the molecular mechanisms of DNA replication, investigating the cellular response to replication stress, and exploring potential therapeutic strategies targeting DNA synthesis in cancer and viral infections.
Mechanism of Action
This compound exerts its effects on DNA replication through a multi-faceted mechanism. Upon cellular uptake, it is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (this compound-TP). This compound-TP then acts as a competitive inhibitor of deoxyadenosine triphosphate (dATP) for the active site of DNA polymerases, particularly DNA polymerase alpha, a key enzyme in the initiation of DNA replication.[1][2][3] The incorporation of this compound monophosphate into the growing DNA chain can lead to chain termination, effectively halting the replication fork. This disruption of DNA synthesis triggers cellular DNA damage response (DDR) pathways, making this compound a useful tool to study these signaling cascades.
Data Presentation
The following tables summarize the quantitative data available for this compound and its closely related analog, 2'-azido-2'-deoxyarabinofuranosylcytosine (Cytarazid), which shares a similar mechanism of action.
Table 1: Inhibition of DNA Polymerases by this compound Triphosphate
| Compound | Target Enzyme | Inhibition Type | Relative Potency | Reference |
| This compound triphosphate | DNA Polymerase α | Competitive with dATP | At least 4x more active than araATP | [1][2] |
Table 2: Cytotoxicity and DNA Polymerase Inhibition by Cytarazid
| Cell Line/Enzyme | Parameter | Value (µM) | Reference |
| Various Human Tumor Cell Lines | IC50 (Growth Inhibition) | 0.06 - 0.2 | [4] |
| HeLa DNA Polymerase α | Ki | 0.6 | [4] |
| HeLa DNA Polymerase β | Ki | 0.7 | [4] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on DNA replication are provided below.
Protocol 1: DNA Polymerase Inhibition Assay
This protocol determines the inhibitory effect of this compound triphosphate on the activity of purified DNA polymerases.
Materials:
-
Purified DNA Polymerase (e.g., human DNA Polymerase α)
-
Activated calf thymus DNA (as a template-primer)
-
This compound triphosphate
-
Deoxyadenosine triphosphate (dATP) and other dNTPs (dCTP, dGTP, dTTP)
-
[³H]-dTTP or other radiolabeled dNTP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 10% trichloroacetic acid (TCA))
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, dATP, dCTP, dGTP, and [³H]-dTTP.
-
Add varying concentrations of this compound triphosphate to the reaction mixtures. Include a control reaction without this compound triphosphate.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified DNA polymerase.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold stop solution.
-
Precipitate the newly synthesized, radiolabeled DNA by placing the tubes on ice for 10 minutes.
-
Collect the precipitated DNA by vacuum filtration onto glass fiber filters.
-
Wash the filters with cold TCA and then with ethanol to remove unincorporated nucleotides.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound triphosphate relative to the control. The IC50 value can then be determined.
Protocol 2: DNA Fiber Assay
This single-molecule technique allows for the visualization and quantification of DNA replication fork dynamics, including fork speed and origin firing, in cells treated with this compound.
Materials:
-
Cell culture medium
-
This compound
-
5-Chloro-2'-deoxyuridine (CldU)
-
5-Iodo-2'-deoxyuridine (IdU)
-
Lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)
-
Spreading buffer (e.g., PBS)
-
Microscope slides
-
Fixative (e.g., 3:1 methanol:acetic acid)
-
HCl for DNA denaturation
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-BrdU (for CldU and IdU detection)
-
Fluorescently labeled secondary antibodies
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Labeling:
-
Culture cells to logarithmic growth phase.
-
Treat cells with the desired concentration of this compound for the specified duration.
-
Pulse-label the cells with 25 µM CldU for 20-30 minutes.
-
Wash the cells with warm medium.
-
Pulse-label the cells with 250 µM IdU for 20-30 minutes.
-
-
Cell Lysis and DNA Spreading:
-
Harvest the cells and resuspend them in PBS at a concentration of 1 x 10⁶ cells/mL.
-
Mix a small volume of the cell suspension (e.g., 2 µL) with lysis buffer (e.g., 8 µL) on a microscope slide.
-
Allow the cells to lyse for 5-10 minutes.
-
Tilt the slide to allow the DNA to spread down the slide, creating DNA fibers.
-
Air-dry the slides.
-
-
Immunostaining:
-
Fix the DNA fibers with the fixative for 10 minutes.
-
Denature the DNA with 2.5 M HCl for 30-60 minutes.
-
Wash the slides thoroughly with PBS.
-
Block the slides with blocking buffer for 1 hour.
-
Incubate with primary antibodies against CldU and IdU for 1-2 hours.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour in the dark.
-
Wash with PBS.
-
Mount the slides with antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the DNA fibers using a fluorescence microscope.
-
Capture images of red (CldU) and green (IdU) tracks.
-
Measure the length of the tracks using image analysis software to determine replication fork speed.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.
Materials:
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 cells per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described.
References
- 1. Comparative effects of the 5'-triphosphates of 9-beta-(2'-azido-2'-deoxy-D-arabinofuranosyl)adenine and 9-beta-D-arabinofuranosyladenine on DNA polymerases from L1210 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of the 5'-triphosphates of 9-beta-(2'-azido-2'-deoxy-D-arabinofuranosyl)adenine and 9-beta-D-arabinofuranosyladenine on DNA polymerases from L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Biological and biochemical effects of 2'-azido-2'-deoxyarabinofuranosylcytosine on human tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arazide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Arazide
This compound, chemically known as 2'-Azido-2'-deoxy-β-D-arabinofuranosyladenine, is an azide-modified nucleoside analog. Its structure incorporates an azide group at the 2' position of the arabinofuranosyl ring, making it a valuable tool for bioorthogonal chemistry. This strategic placement of the azide moiety allows this compound to be incorporated into nascent DNA or RNA strands by cellular polymerases. Once incorporated, the azide group serves as a chemical handle for "click" chemistry reactions, enabling the covalent attachment of various reporter molecules, such as fluorophores, biotin, or drug payloads.
The primary utility of this compound lies in its ability to participate in two main types of click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, allowing for the precise labeling and tracking of nucleic acids in complex biological systems.
Application Note 1: Metabolic Labeling and Visualization of Nascent DNA
Application Overview
This compound can be used as a chemical reporter for the metabolic labeling of newly synthesized DNA in proliferating cells. As an analog of deoxyadenosine, this compound is recognized by cellular DNA polymerases and incorporated into replicating DNA. The embedded azide groups can then be detected with high sensitivity and specificity using click chemistry to conjugate a fluorescent alkyne probe. This method provides a powerful alternative to traditional techniques like BrdU incorporation, avoiding harsh DNA denaturation steps and allowing for multiplexed analyses.
Logical Workflow for Metabolic DNA Labeling
The overall process involves introducing this compound to the cells, allowing for its incorporation into DNA, followed by cell fixation, permeabilization, and the click reaction with a fluorescent alkyne probe for visualization.
Detailed Protocol: Metabolic Labeling of Nascent DNA in Cultured Cells using this compound and CuAAC
This protocol is adapted for this compound from established methods for other 2'-azido-deoxynucleosides.
Materials:
-
This compound (2'-Azido-2'-deoxyadenosine)
-
Cultured mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.5% Triton™ X-100 in PBS
-
Click Reaction Cocktail (prepare fresh):
-
Wash buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Nuclear counterstain (e.g., DAPI, Hoechst 33342)
-
Mounting medium
Procedure:
-
Cell Seeding: Plate cells onto coverslips in a multi-well plate at a density that allows for logarithmic growth. Allow cells to adhere overnight.
-
Metabolic Labeling:
-
Prepare a working solution of this compound in pre-warmed complete cell culture medium. A typical starting concentration is 10-20 µM.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired pulse duration (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
-
Fixation and Permeabilization:
-
Remove the labeling medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells by incubating with 0.5% Triton™ X-100 in PBS for 10-15 minutes.
-
Wash twice with PBS.
-
-
Click Reaction (CuAAC):
-
Prepare the Click Reaction Cocktail. For a 100 µL final volume per coverslip:
-
1 µL Alkyne-fluorophore (e.g., 1 mM stock)
-
2 µL 20 mM CuSO₄
-
2 µL 100 mM THPTA
-
93 µL PBS
-
-
Vortex the mixture briefly.
-
Add 2 µL of fresh 300 mM sodium ascorbate to initiate the reaction. Vortex immediately.[1]
-
Add the cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
-
Stain the nuclei with DAPI or Hoechst (e.g., 1 µg/mL in PBS) for 5 minutes.
-
Wash three times with PBS.
-
-
Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and visualize using fluorescence microscopy.
Application Note 2: this compound in Antiviral Drug Development
Application Overview
Nucleoside analogs are a cornerstone of antiviral therapy. They act by being incorporated into the viral genome by viral polymerases, leading to chain termination and inhibition of viral replication. This compound, as a 2'-azido-2'-deoxyadenosine analog, has the potential to be investigated as an antiviral agent, particularly against retroviruses like HIV, which rely on reverse transcriptase. The 2'-azido modification can interfere with the proper formation of the phosphodiester backbone. Furthermore, the azide group can be used via click chemistry to study the drug's mechanism of action, cellular uptake, and distribution.
Logical Pathway for Antiviral Activity
This compound enters the cell and is phosphorylated to its active triphosphate form. This triphosphate analog is then recognized by viral reverse transcriptase and incorporated into the growing viral DNA chain, causing termination of replication.
Protocol: In Vitro Anti-HIV Activity Assay
This protocol describes a general method to evaluate the antiviral activity of this compound against HIV-1 in a cell-based assay.
Materials:
-
This compound
-
MT-2 or similar susceptible human T-cell line
-
HIV-1 laboratory strain (e.g., NL4-3)
-
Complete RPMI-1640 medium with 10% FBS
-
Positive control antiviral drugs (e.g., Zidovudine (AZT), Efavirenz (EFV))
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microtiter plates
Procedure:
-
Cell Preparation: Seed MT-2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.
-
Compound Preparation: Prepare serial dilutions of this compound, AZT, and EFV in culture medium.
-
Infection and Treatment:
-
Add 50 µL of the diluted compounds to the appropriate wells.
-
Infect the cells by adding 50 µL of a diluted HIV-1 stock to achieve a multiplicity of infection (MOI) of approximately 0.01.
-
Include uninfected cells as a cytotoxicity control and infected, untreated cells as a virus control.
-
-
Incubation: Incubate the plates for 4-5 days at 37°C in a CO₂ incubator, until the virus control cells show significant cytopathic effect (CPE).
-
MTT Assay for Cell Viability:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration.
-
Determine the 50% effective concentration (EC₅₀) – the drug concentration that protects 50% of cells from virus-induced death.
-
Determine the 50% cytotoxic concentration (CC₅₀) from the uninfected, drug-treated wells.
-
Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀.
-
Application Note 3: this compound in Nucleic Acid Diagnostics
Application Overview
The ability to specifically label nucleic acids makes this compound a valuable component in the development of advanced diagnostic assays. One such application is in proximity ligation assays (PLA) designed to detect specific nucleic acid interactions, such as RNA-DNA hybrids, in situ.[1] In this context, newly synthesized DNA can be labeled with this compound. Following this, a specific RNA can be targeted with a complementary oligonucleotide probe. Using click chemistry, the this compound in the DNA can be ligated to a probe that, when in close proximity to the RNA-bound probe, initiates a signal amplification cascade (e.g., rolling circle amplification), allowing for sensitive detection of the interaction.
Experimental Workflow for RNA-DNA Interaction Assay
This workflow illustrates how this compound can be used in a proximity ligation assay to detect interactions between nascent DNA and a specific RNA molecule.
Protocol: In Situ Proximity Ligation Assay (PLA) for RNA-DNA Interaction
This protocol provides a conceptual framework for using this compound in a PLA-based diagnostic assay.[1]
Materials:
-
Cells grown on coverslips
-
This compound for metabolic labeling
-
Alkyne-modified oligonucleotide probe A
-
Oligonucleotide probe B, complementary to the target RNA
-
Proximity ligation assay kit (containing ligation and amplification reagents)
-
Fluorescently labeled detection oligonucleotides
-
Standard buffers for fixation, permeabilization, and washing
Procedure:
-
Metabolic Labeling: Label cells with this compound as described in the protocol for Application 1.
-
Fixation and Permeabilization: Fix and permeabilize the cells to allow access of probes.
-
Click Reaction: Perform a CuAAC reaction to conjugate the alkyne-modified oligonucleotide probe A to the this compound incorporated in the DNA.
-
Target Hybridization: Introduce oligonucleotide probe B, which is designed to hybridize specifically to the RNA target of interest.
-
Proximity Ligation:
-
Add the ligation mix (containing a ligase and connector oligos).
-
If probe A (on the DNA) and probe B (on the RNA) are in close proximity (<40 nm), the connector oligos will bridge them, and the ligase will create a circular DNA molecule.
-
-
Rolling Circle Amplification (RCA):
-
Add the amplification mix containing a DNA polymerase.
-
The polymerase will use the circular DNA as a template to generate a long, single-stranded DNA product containing hundreds of tandem repeats.
-
-
Detection:
-
Hybridize fluorescently labeled oligonucleotides to the complementary repeats in the RCA product.
-
This results in a highly amplified, localized fluorescent signal (a punctate "dot").
-
-
Imaging and Analysis:
-
Image the cells using fluorescence microscopy.
-
The number of fluorescent dots per cell nucleus corresponds to the number of RNA-DNA interaction events, which can be quantified.
-
Quantitative Data Summary
The efficiency of click chemistry reactions is critical for the successful application of this compound. The following tables summarize representative quantitative data for CuAAC and SPAAC reactions, which are applicable to this compound-modified nucleic acids.
Table 1: Reaction Yields for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Azide Component | Alkyne Component | Catalyst System | Reaction Time | Yield (%) | Reference |
| 5'-Azido-2'-deoxyadenosine | 3-O-Propargyl-13α-estrone | CuI | 16 h | 68% | [2] |
| Azido-modified Oligonucleotide | Alkyne-Peptide | CuBr·Me₂S | 2 min | >95% | [3] |
| Azido-modified Oligonucleotide | Alkyne-Boron Cluster | CuSO₄/TBTA, NaAsc | 4 h | 61% | [3] |
| Azido-modified Nucleoside | Various Alkynes | CuSO₄, NaAsc | 18 h | 60-90% | [3] |
Table 2: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Rate constants are highly dependent on the specific strained alkyne, azide structure, and solvent.
| Azide Component | Strained Alkyne | Solvent | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Benzyl Azide | Bicyclo[6.1.0]nonyne (BCN) | DMSO | 0.15 | N/A |
| Benzyl Azide | Dibenzocyclooctyne (DIBO) | Methanol | ~0.1 - 0.3 | N/A |
| Benzyl Azide | DIBAC | THF/H₂O | ~1.0 | N/A |
| Benzyl Azide | [9+1]CPP | DMSO | 2.2 x 10⁻³ | [4] |
| 2-Azidoethanol | PEGylated BCN | Human Blood Plasma | 0.21 | N/A |
Table 3: Antiviral Activity of Related Azido-Nucleosides
Data for analogs provide a basis for the potential therapeutic window of this compound.
| Compound | Virus | Cell Line | EC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |
| 4'-Azido-2'-deoxy-2'-fluorocytosine | HIV-1 | MT-2 | 0.3 nM | >100 µM | >333,333 | [] |
| 4'-Azidocytidine (R1479) | Hepatitis C Virus (HCV) | Replicon | ~0.4 µM | >100 µM | >250 | N/A |
| Zidovudine (AZT) | HIV-1 | MT-2 | 47 nM | >100 µM | >2,127 | [] |
| 2'-Azido-2',3'-dideoxyuridine | HIV-1 | H9 | No significant activity | N/A | N/A | [1] |
References
Arazide Labeling Techniques: Application Notes and Protocols for Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arazide labeling, which utilizes the azide chemical group, has become a cornerstone of bioorthogonal chemistry, enabling the specific and robust tagging of biomolecules in complex biological systems. This technology leverages the azide's inertness to endogenous functional groups, allowing for its selective reaction with a partner alkyne or phosphine probe. This document provides detailed application notes and protocols for the use of this compound labeling in molecular biology, with a focus on metabolic labeling of glycans and proteins. The primary detection methods covered are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger ligation. These techniques offer powerful tools for visualizing, identifying, and quantifying biomolecules in vitro and in vivo.[1][2][][4]
Core Concepts and Chemistries
This compound labeling is a two-step process. First, a biomolecule of interest is metabolically or chemically tagged with an azide-containing precursor. Second, the azide-tagged molecule is detected through a bioorthogonal reaction with a probe carrying a complementary reactive group (e.g., an alkyne or phosphine). This probe can be a fluorophore for imaging, a biotin tag for enrichment and pull-down assays, or another molecule for further functionalization.[1][2][][4]
The three main bioorthogonal reactions used for this compound labeling are:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and popular "click chemistry" reaction forms a stable triazole linkage between a terminal alkyne and an azide, catalyzed by copper(I).[1][2] It is known for its fast kinetics.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts readily with an azide to release ring strain.[1][2] Its main advantage is its high biocompatibility, making it ideal for in vivo applications where copper toxicity is a concern.[1][2]
-
Staudinger Ligation: This reaction occurs between an azide and a phosphine, forming an aza-ylide intermediate that rearranges to produce a stable amide bond.[][5][6] It is a metal-free reaction suitable for biological systems.[][7]
Quantitative Data Summary
The choice of labeling strategy depends on the specific application, balancing factors like reaction speed, biocompatibility, and labeling efficiency. The following tables summarize key quantitative data from various studies to aid in experimental design.
Table 1: Comparison of CuAAC and SPAAC Reaction Kinetics
| Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Feature | Reference |
| CuAAC | Terminal Alkyne + Azide | 1 - 100 | Generally faster kinetics | [2] |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) + Azide | ~0.15 | Moderately reactive and stable cyclooctyne | [2] |
| SPAAC | Dibenzocyclooctyne (DBCO) + Azide | 10⁻³ - 1 | Highly reactive, offering faster kinetics than BCN | [2] |
Table 2: Comparative Labeling Efficiency of Azido-Sugars for Glycan Labeling
| Azido-Sugar Precursor | Cell Lines | Incorporation Efficiency (% of total sialic acid) | Reference |
| Ac4ManNAl (alkyne) | Jurkat | 74 ± 1 | [8] |
| Ac4ManNAz (azide) | Jurkat | 29 ± 2 | [8] |
| Ac4ManNAl (alkyne) | HEK 293T | 46 ± 2 | [8] |
| Ac4ManNAz (azide) | HEK 293T | 27 ± 2 | [8] |
| Ac4ManNAl (alkyne) | CHO | 38 ± 2 | [8] |
| Ac4ManNAz (azide) | CHO | 20 ± 4 | [8] |
Table 3: Proteomic Identification of O-GlcNAc Modified Proteins using CuAAC vs. SPAAC
| Detection Method | Alkyne Probe | Number of Identified Putative O-GlcNAc Proteins | Number of Overlapping Proteins | Reference |
| CuAAC | Biotin-Diazo-Alkyne | 229 | 114 | [9] |
| SPAAC | Biotin-DIBO-Alkyne | 188 | 114 | [9] |
Experimental Protocols
Here we provide detailed protocols for common this compound labeling applications.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz and Detection by CuAAC
This protocol describes the metabolic incorporation of an azido-sugar into the sialic acid biosynthesis pathway in cultured cells, followed by fluorescent labeling using CuAAC for microscopy analysis.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)[10]
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click-iT® reaction cocktail components:
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Fluorescently-labeled alkyne probe (e.g., Alexa Fluor 488 alkyne)
-
Copper-chelating ligand (e.g., THPTA)[11]
-
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to 50-70% confluency.
-
Add Ac4ManNAz to the culture medium to a final concentration of 25-75 µM.[10] A concentration of 10 µM has been suggested as optimal for minimizing physiological effects while maintaining sufficient labeling.[12]
-
Incubate cells for 1-3 days under standard culture conditions (37°C, 5% CO2) to allow for metabolic incorporation of the azido-sugar.[8]
-
-
Cell Preparation for Imaging:
-
Harvest cells and wash twice with ice-cold PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells twice with PBS.
-
-
CuAAC "Click" Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical cocktail for a small volume reaction would include:
-
PBS
-
Fluorescent alkyne probe (e.g., 1-50 µM)
-
CuSO4 (e.g., 50 µM)[11]
-
Copper-chelating ligand (e.g., 250 µM THPTA)
-
Freshly prepared sodium ascorbate (e.g., 2.5 mM)
-
-
Resuspend the cell pellet in the reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash cells three times with PBS.
-
Stain nuclei with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Resuspend cells in a suitable mounting medium and image using a fluorescence microscope.
-
Protocol 2: Metabolic Labeling of Newly Synthesized Proteins with Azidohomoalanine (AHA) and Detection by Flow Cytometry
This protocol details the incorporation of the methionine analog, azidohomoalanine (AHA), into newly synthesized proteins, followed by fluorescent labeling and analysis by flow cytometry.[13]
Materials:
-
Suspension or adherent cells
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA)[14]
-
PBS
-
Fixing solution (4% PFA in PBS)
-
Permeabilization buffer (e.g., 0.2% saponin in 1% BSA/PBS)
-
Click reaction solution containing an alkyne-fluorophore (e.g., Alexa Fluor 488 alkyne)
-
FACS buffer (1% FBS, 1 mM EDTA, 0.05% NaN3 in PBS)[13]
-
Flow cytometer
Procedure:
-
AHA Labeling:
-
Seed cells to be 50-60% confluent.[13]
-
(Optional) To enhance incorporation, starve cells in methionine-free medium for 30 minutes.[13]
-
Replace the medium with methionine-free medium containing 1 mM AHA.[13] As a negative control, use medium with 1 mM methionine.
-
Incubate for at least 10 minutes at 37°C.[13]
-
Wash cells twice with ice-cold PBS.[13]
-
-
Cell Fixation and Permeabilization:
-
Click Reaction:
-
Flow Cytometry Analysis:
-
Resuspend cells in FACS buffer.[13]
-
Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Protocol 3: In Vivo Metabolic Labeling in a Mouse Model and Detection
This protocol provides a general framework for in vivo labeling of glycans using Ac4ManNAz followed by ex vivo detection.
Materials:
-
Laboratory mice
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Vehicle for injection (e.g., PBS)
-
Tissue homogenization buffer
-
Biotin-azide or alkyne-biotin probe
-
Streptavidin-HRP conjugate for Western blotting
-
Reagents for CuAAC or SPAAC
Procedure:
-
In Vivo Metabolic Labeling:
-
Administer Ac4ManNAz to mice via intraperitoneal (i.p.) injection at a dosage of 300 mg/kg daily for 7 days.[1]
-
House the animals under standard conditions for the duration of the labeling period.
-
-
Tissue Harvesting and Lysate Preparation:
-
On day 8, euthanize the mice and harvest organs of interest.[15]
-
Homogenize the tissues in an appropriate lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysates.
-
-
Ex Vivo Detection by Click Chemistry and Western Blot:
-
To 1 mg of protein lysate, add the components for the CuAAC or SPAAC reaction.
-
For CuAAC, add a biotin-alkyne probe, CuSO4, a copper ligand, and sodium ascorbate.
-
For SPAAC, add a DBCO-biotin probe.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a streptavidin-HRP conjugate.
-
Detect the biotinylated proteins using a chemiluminescent substrate.
-
Visualizations
The following diagrams illustrate the workflows and chemical principles of this compound labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 8. web.stanford.edu [web.stanford.edu]
- 9. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ac4ManNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 13. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
HPLC analysis of Arazide and its metabolites
An Application Note and Protocol for the HPLC Analysis of Arazide and its Putative Metabolites
Introduction
This compound (2'-azido-2'-deoxy-beta-D-arabinofuranosyladenine) is a nucleoside analog with potential therapeutic applications. The quantitative analysis of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies during drug development. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), a common and robust analytical technique for such compounds. As specific metabolites of this compound are not extensively characterized in publicly available literature, this protocol also outlines a strategy for the analysis of putative metabolites based on common metabolic pathways for nucleoside analogs.
Quantitative Data Summary
Due to the lack of specific experimental data for this compound in the literature, the following table presents hypothetical, yet realistic, quantitative parameters for an HPLC-MS/MS method. These values are based on typical performance characteristics for the analysis of similar nucleoside analogs.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 5.2 | 293.1 | 135.1 | 1.0 |
| This compound Monophosphate | 3.8 | 373.1 | 135.1 | 2.5 |
| This compound Triphosphate | 2.1 | 533.0 | 135.1 | 5.0 |
| Amino-Arazide | 4.5 | 267.1 | 135.1 | 1.5 |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound and its metabolites from plasma or serum samples.
Materials:
-
Human plasma/serum
-
This compound analytical standard
-
Internal Standard (e.g., a stable isotope-labeled this compound or a structurally similar nucleoside analog)
-
Acetonitrile (HPLC grade), chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an HPLC vial for analysis.
HPLC Method
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Mass Spectrometry (MS) Method
Instrumentation:
-
Triple quadrupole mass spectrometer
Ionization Mode:
-
Positive Electrospray Ionization (ESI+)
MS Parameters (Hypothetical):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: 293.1 -> 135.1
-
This compound Monophosphate: 373.1 -> 135.1
-
This compound Triphosphate: 533.0 -> 135.1
-
Amino-Arazide: 267.1 -> 135.1
Visualizations
Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.
Caption: Hypothetical metabolic pathway of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Azide (Arazide) Concentration for Cell Viability
Disclaimer: The compound "Arazide" is not commonly found in scientific literature. Based on the context of cell viability and apoptosis, this guide assumes the user is referring to Sodium Azide (NaN₃) , a widely used metabolic inhibitor.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of sodium azide in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of sodium azide in inducing cell death?
A1: Sodium azide is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and leads to a rapid decrease in intracellular ATP production. The resulting energy depletion triggers a cascade of events, primarily initiating mitochondria-mediated apoptosis. Key events include the upregulation of pro-apoptotic proteins like Bax, release of cytochrome c from the mitochondria, and subsequent activation of caspases.[1]
Q2: How do I determine the optimal concentration of sodium azide for my specific cell line?
A2: The optimal concentration of sodium azide is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific cell line. A typical starting range for many mammalian cell lines is between 0.5 mM and 100 mM. We recommend a logarithmic dilution series (e.g., 0.1, 1, 10, 50, 100 mM) to establish a preliminary cytotoxic range. Subsequent experiments can then be performed with a narrower range of concentrations to determine the precise IC50 value (the concentration that inhibits 50% of cell viability).
Q3: What is the recommended incubation time for sodium azide treatment?
A3: The incubation time will vary depending on the cell line and the desired outcome. For acute toxicity studies, a shorter incubation period (e.g., 12-24 hours) may be sufficient.[1] For chronic effects or to allow for the full development of apoptosis, longer incubation times (e.g., 48-72 hours) may be necessary.[2] A time-course experiment is recommended to determine the optimal exposure time for your experimental goals.
Q4: How should I prepare and store a sodium azide stock solution?
A4: Sodium azide is readily soluble in water. Prepare a concentrated stock solution (e.g., 1 M) in sterile distilled water or phosphate-buffered saline (PBS). Filter-sterilize the stock solution through a 0.22 µm filter. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the stock solution in your complete cell culture medium to the desired final concentration.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Results
-
Question: My cell viability assay results are inconsistent between wells treated with the same concentration of sodium azide. What could be the cause?
-
Answer:
-
Uneven Cell Seeding: Ensure you have a single-cell suspension before seeding and that cells are evenly distributed across the plate. Gently swirl the plate in a figure-eight motion after seeding.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is best to avoid using the outermost wells for experimental data and instead fill them with sterile PBS or media to maintain humidity.
-
Inaccurate Pipetting: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate delivery of cells and sodium azide solutions.
-
Compound Precipitation: At higher concentrations, sodium azide may not be fully dissolved. Visually inspect your working solutions for any precipitates before adding them to the cells.
-
Issue 2: Unexpected Cell Morphology
-
Question: My cells are showing unusual morphological changes after sodium azide treatment that don't look like typical apoptosis. What could be happening?
-
Answer:
-
Necrosis vs. Apoptosis: At high concentrations or with prolonged exposure, sodium azide can induce necrosis instead of, or in addition to, apoptosis.[2] Necrotic cells typically exhibit swelling, membrane rupture, and release of cellular contents, whereas apoptotic cells show shrinkage, membrane blebbing, and formation of apoptotic bodies.[3] You can use specific assays, such as Annexin V/Propidium Iodide staining, to differentiate between apoptotic and necrotic cell death.
-
Cell-Specific Responses: Different cell lines can exhibit unique morphological responses to cytotoxic agents. It is important to have a baseline understanding of your cell line's typical apoptotic morphology.
-
Issue 3: Lower-Than-Expected Cytotoxicity
-
Question: I am not observing the expected level of cell death even at high concentrations of sodium azide. What are the possible reasons?
-
Answer:
-
Cell Line Resistance: Some cell lines may be inherently more resistant to metabolic inhibitors like sodium azide. This can be due to differences in their metabolic pathways or upregulation of compensatory mechanisms.
-
Incorrect Concentration: Double-check the calculations for your stock and working solutions. An error in dilution can lead to a significantly lower effective concentration.
-
Compound Inactivation: While sodium azide is generally stable, ensure your stock solution has been stored correctly and has not expired.
-
High Cell Density: Very high cell densities can sometimes mask cytotoxic effects due to a community effect or depletion of the compound. Optimize your cell seeding density for your chosen assay.
-
Issue 4: Assay Interference
-
Question: Could sodium azide be interfering with my cell viability assay?
-
Answer:
-
Metabolic Assays (MTT, XTT, Resazurin): Since sodium azide directly inhibits mitochondrial respiration, it will inherently affect the readout of these assays, which measure metabolic activity as a proxy for cell viability. This is the intended effect. However, it's important to include proper controls, such as a "no-cell" control with media and the assay reagent, to check for any direct chemical reaction between sodium azide and the assay dye.
-
Volatilization: Under cell culture conditions, sodium azide can form a toxic vapor (hydrazoic acid), which may affect neighboring wells or even other plates in the incubator.[4] It is advisable to seal the plates or use a separate incubator for sodium azide experiments.[4]
-
Data Presentation
Table 1: Cytotoxicity of Sodium Azide on PC12 Cells
| Concentration (mM) | 12h Viability (%) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 5 | 98.21 ± 7.84 | 39.33 ± 3.99 | 33.69 ± 3.34 | 27.29 ± 12.99 |
| 10 | 95.94 ± 1.47 | 34.86 ± 7.98 | 26.06 ± 3.22 | 19.70 ± 9.91 |
| 20 | 90.57 ± 2.87 | 24.89 ± 3.33 | 12.99 ± 2.83 | 7.52 ± 4.65 |
| 40 | 87.21 ± 0.46 | 16.89 ± 0.73 | 4.40 ± 1.36 | 2.19 ± 1.49 |
| 80 | 74.78 ± 2.97 | 7.35 ± 2.55 | 1.37 ± 0.73 | 0.65 ± 1.44 |
Data adapted from a study on PC12 cells.[1] Viability was assessed using a CCK-8 assay.
Table 2: General Effective Concentrations of Sodium Azide in Various Cell Lines
| Cell Line | Effective Concentration Range | Observed Effect | Reference |
| PC12 | 5 - 80 mM | Apoptosis | [1] |
| Mammalian Fibroblasts | > 100 µg/ml (~1.5 mM) | Cytostatic to Cytotoxic | [3][5] |
| Chinese Hamster Cells | Not specified | Cytostatic to Cytotoxic | [3] |
| Rat Squamous Cell Carcinoma (SCC131) | > 5 mM | Necrotic Cell Death | [2] |
| Proliferative vs. Non-proliferative cells | 0.5 - 1 mM | Higher toxicity in non-proliferative cells | [6] |
Note: The effective concentration can vary significantly based on experimental conditions.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol provides a method to assess cell viability by measuring the metabolic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by living cells.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of sodium azide. Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Mix gently on an orbital shaker to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
2. Resazurin Cell Viability Assay
This assay measures cell viability based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells.
-
Materials:
-
Resazurin solution (e.g., 0.15 mg/mL in sterile PBS)
-
96-well opaque plates
-
Multichannel pipette
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of sodium azide concentrations, including appropriate controls.
-
Incubation: Incubate the plate for the desired duration.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
Visualizations
Caption: A generalized workflow for determining the IC50 of sodium azide.
Caption: Sodium azide-induced mitochondria-mediated apoptosis signaling pathway.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. Sodium azide induces mitochondria-mediated apoptosis in PC12 cells through Pgc-1α-associated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium azide induces necrotic cell death in rat squamous cell carcinoma SCC131 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of sodium azide on mammalian cells cultivated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium azide is less suitable as a positive control of drug-induced lethality for in vitro clonogenic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting Arazide solubility issues
Notice: Information regarding a compound specifically named "Arazide" is not available in the public domain. Initial searches yielded information for a similarly named drug, "Aripiprazole," and general techniques for improving the solubility of hydrophobic compounds. The following troubleshooting guide is based on general laboratory practices for handling compounds with potential solubility challenges and may not be specific to a compound named "this compound."
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
Due to the lack of specific data for "this compound," a systematic approach to solvent selection is recommended. Start with common, less aggressive solvents and proceed to stronger ones if necessary. It is crucial to consider the downstream application (e.g., cell-based assays) as the solvent must be compatible with the experimental system.
Recommended Solvent Screening Workflow:
Technical Support Center: Arazide Stability and Degradation in Solution
Disclaimer: The following information is based on general principles of organic azide stability and degradation of complex organic molecules. Specific stability data for a compound named "Arazide" is not publicly available. This guide is intended to provide general troubleshooting and experimental design advice for researchers working with similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of organic azides like this compound in solution is primarily influenced by several factors:
-
Temperature: Higher temperatures can accelerate degradation pathways.[1][2][3] Solutions should generally be stored at cool or refrigerated temperatures.[4]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[1][2][3] Solutions should be stored in amber vials or protected from light.
-
pH: The pH of the solution can significantly impact the rate of hydrolysis and other degradation reactions.[2][3] The optimal pH for stability should be determined experimentally.
-
Solvent: The choice of solvent is critical. While polar aprotic solvents like DMSO and acetonitrile are often used, halogenated solvents such as dichloromethane (DCM) and chloroform should be strictly avoided as they can form explosive compounds with azides.[4]
-
Presence of Oxidizing Agents: Oxidizing agents can lead to the degradation of the molecule.[2][3]
-
Presence of Metals: Contact with certain metals, especially copper and lead, can lead to the formation of highly explosive heavy metal azides.[4]
Q2: What are the expected degradation pathways for a molecule like this compound?
A2: While specific pathways for this compound are unknown, organic molecules with functionalities similar to other complex structures can undergo several types of degradation:
-
Hydrolysis: Cleavage of chemical bonds by reaction with water. This is often pH-dependent.[2][3]
-
Oxidation: Degradation through reaction with oxygen or other oxidizing agents.[2][3]
-
Photolysis: Degradation caused by exposure to light.[2]
-
Dealkylation: Removal of alkyl groups from the molecule.[5][6]
-
Ring Cleavage: The opening of a ring structure within the molecule.[7]
-
Formation of Conjugates: Reaction with other molecules in the solution, such as glutathione or sugars.[5]
Q3: How can I detect and identify this compound degradation products?
A3: Several analytical techniques are commonly used to detect and identify degradation products:[2][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for separating the parent compound from its degradation products.[2][8] A stability-indicating HPLC method should be developed to resolve all significant degradants.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is crucial for identifying the molecular weights and fragmentation patterns of degradation products, which helps in structure elucidation.[2][8][9][10]
-
Gas Chromatography (GC): GC is suitable for analyzing volatile degradation products.[2][8]
-
UV-Visible Spectroscopy: This technique can be used to monitor changes in the absorption spectrum of the solution as degradation occurs.[8]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Rapid loss of this compound concentration in solution. | 1. Inappropriate Storage: High temperature, exposure to light.[1][2][3] 2. Unsuitable Solvent: Use of halogenated solvents or solvents that promote degradation.[4] 3. Incorrect pH: The pH of the solution may be promoting hydrolysis.[2][3] 4. Contamination: Presence of oxidizing agents or metal ions.[2][4] | 1. Store solutions at a lower temperature in light-protected containers.[1][4] 2. Switch to a recommended solvent like DMSO or acetonitrile.[4] 3. Buffer the solution to a pH where this compound is more stable. Conduct a pH stability study. 4. Use high-purity solvents and avoid contact with reactive metals.[4] |
| Appearance of unexpected peaks in HPLC analysis. | 1. Degradation of this compound: The new peaks are likely degradation products. 2. Contamination: Impurities in the solvent or from the container. 3. Interaction with Excipients: If in a formulation, this compound may be reacting with other components. | 1. Perform a forced degradation study to systematically generate and identify degradation products. 2. Analyze a blank solvent sample to check for impurities. 3. Assess the compatibility of this compound with all formulation components. |
| Inconsistent stability results between experiments. | 1. Variability in Experimental Conditions: Inconsistent temperature, light exposure, or pH. 2. Inconsistent Solution Preparation: Variations in solvent purity, concentration, or preparation method. 3. Analytical Method Variability: Issues with the HPLC method, such as column degradation or mobile phase inconsistency. | 1. Standardize all experimental parameters. Use a calibrated incubator and light-protected containers. 2. Develop and follow a strict SOP for solution preparation. 3. Validate the analytical method to ensure its robustness and reproducibility. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Solution
Objective: To investigate the degradation pathways of this compound under various stress conditions and to identify the resulting degradation products. This is essential for developing a stability-indicating analytical method.[11]
Materials:
-
This compound reference standard
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)[11]
-
Bases (e.g., 0.1 M NaOH)[11]
-
Oxidizing agent (e.g., 3% hydrogen peroxide)
-
pH meter
-
Calibrated oven/incubator
-
Photostability chamber
-
HPLC-UV system
-
LC-MS system for identification
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: [11]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at an elevated temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).[11]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.[11]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solid this compound or the solution at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples if necessary.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a developed and validated HPLC-UV method.
-
Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products.
-
-
Data Analysis:
Data Presentation
Table 1: Factors Affecting the Stability of Organic Azides in Solution
| Factor | Effect on Stability | Recommendations for this compound |
| Temperature | Increased temperature generally accelerates degradation.[1][2] | Store solutions in a refrigerator or freezer.[4] Avoid high temperatures during experiments unless for forced degradation studies. |
| Light | UV and visible light can cause photolytic degradation.[1][2] | Store solutions in amber vials or protect from light with aluminum foil. |
| pH | Can cause acid or base-catalyzed hydrolysis.[2][3] | Determine the optimal pH for stability through a pH-stability profile study. Use buffered solutions. |
| Solvent | Halogenated solvents (DCM, chloroform) are highly reactive and dangerous with azides.[4] Polar aprotic solvents (DMSO, MeCN) are generally suitable.[4] | Use: DMSO, Acetonitrile, THF.[4] Avoid: Dichloromethane, Chloroform.[4] |
| Oxygen | Can lead to oxidative degradation.[2] | Consider purging solutions with an inert gas (e.g., nitrogen or argon) for long-term storage of sensitive compounds. |
| Metal Ions | Copper, lead, and other heavy metals can form explosive metal azides.[4] | Avoid contact with metal spatulas, containers with metal parts, or other sources of metal ions.[4] |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmr.net.in [ijmr.net.in]
- 9. researchgate.net [researchgate.net]
- 10. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Arazide Resistance
Welcome to the technical support center for Arazide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR, this compound blocks the downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, that are critical for cell proliferation and survival.
Q2: My this compound-sensitive cell line is showing reduced responsiveness. What are the potential causes?
A2: Reduced sensitivity to this compound can arise from several factors, including:
-
Target Alteration: Mutations in the EGFR gene, such as the T790M "gatekeeper" mutation, can prevent this compound from binding effectively.
-
Bypass Track Activation: Upregulation of alternative signaling pathways (e.g., MET or HER2) can compensate for EGFR inhibition and promote cell survival.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Phenotypic Changes: A subpopulation of cells may undergo epithelial-to-mesenchymal transition (EMT), leading to a more resistant state.
Troubleshooting Guide
Issue 1: Decreased Cell Death Observed After this compound Treatment
If you observe a decrease in the expected level of cell death following this compound treatment, consider the following troubleshooting steps:
Experimental Workflow for Investigating Decreased this compound Efficacy
Caption: Troubleshooting workflow for decreased this compound efficacy.
Table 1: Troubleshooting Common Issues
| Observation | Potential Cause | Recommended Action | Relevant Protocol |
| Gradual increase in IC50 over passages | Development of acquired resistance | 1. Sequence the EGFR kinase domain. 2. Profile expression of bypass pathway proteins. | Protocol 2, Protocol 3 |
| Sudden loss of sensitivity | Cell line contamination or misidentification | Perform short tandem repeat (STR) profiling. | N/A |
| Inconsistent results between experiments | This compound degradation or incorrect concentration | Confirm this compound stock concentration and bioactivity. | Protocol 1 |
Issue 2: Identifying the Specific Resistance Mechanism
Once you have confirmed that your cell line has developed resistance, the next step is to identify the underlying mechanism.
EGFR Signaling and Common Resistance Pathways
Caption: EGFR signaling and key this compound resistance mechanisms.
Table 2: Characterizing this compound Resistance Mechanisms
| Resistance Mechanism | Experimental Approach | Expected Outcome in Resistant Cells |
| EGFR T790M Mutation | Sanger or Next-Generation Sequencing of EGFR Exons 18-21 | Presence of a peak corresponding to the T790M mutation. |
| MET Amplification | Western Blot for total and phosphorylated MET; FISH or qPCR for MET gene copy number | Increased protein levels of p-MET and total MET; Increased MET gene copy number. |
| HER2 Upregulation | Western Blot for total and phosphorylated HER2 | Increased protein levels of p-HER2 and total HER2. |
| Increased Drug Efflux | Rhodamine 123 efflux assay using flow cytometry | Increased efflux of Rhodamine 123, which is reduced by co-incubation with an ABC transporter inhibitor. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-MET, anti-MET, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: EGFR Gene Sequencing
-
Genomic DNA Extraction: Isolate genomic DNA from both sensitive and resistant cell lines using a commercial kit.
-
PCR Amplification: Amplify the EGFR kinase domain (exons 18-21) using specific primers.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using the same primers.
-
Sequence Analysis: Align the sequencing results with the reference EGFR sequence to identify any mutations.
Technical Support Center: Improving Arazide Delivery to Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of Arazide to its target cells. The information is presented in a question-and-answer format to directly address common experimental challenges.
I. FAQs: Understanding this compound and Delivery Strategies
Q1: What is this compound and what is its mechanism of action?
This compound, also known as 9-beta-(2'-Azido-2'-deoxy-D-arabinofuranosyl)adenine, is a nucleoside analog. Its primary mechanism of action is the inhibition of DNA synthesis. After cellular uptake, this compound is converted to its triphosphate form, which then competitively inhibits DNA polymerase alpha.[1][2] This interference with DNA replication makes it a candidate for investigation as an antineoplastic agent.
Q2: What are the main challenges in delivering this compound to target cells?
Like many nucleoside analogs, this compound is a hydrophilic molecule. This property can lead to several delivery challenges, including:
-
Low membrane permeability: The hydrophilic nature of this compound can hinder its passive diffusion across the lipid bilayer of cell membranes, limiting its intracellular concentration.
-
Low encapsulation efficiency in lipid-based carriers: Encapsulating water-soluble drugs like this compound into liposomes or nanoparticles can be inefficient.[3][4][5]
-
Lack of target specificity: Systemic administration of this compound may lead to off-target effects and potential toxicity to healthy cells.[6]
Q3: What are the recommended delivery systems for this compound?
To overcome the challenges associated with its hydrophilicity and to enhance targeted delivery, lipid-based and polymeric nanoparticle systems are recommended for this compound. These include:
-
Liposomes: These vesicles can encapsulate hydrophilic drugs in their aqueous core.[6][7] Surface modifications with ligands or polymers like polyethylene glycol (PEG) can improve circulation time and targeting.[8]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate this compound, offering controlled release and improved stability.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and experimental use of this compound delivery systems.
A. Liposomal Formulation of this compound
Problem 1: Low Encapsulation Efficiency of this compound in Liposomes
| Possible Cause | Suggested Solution |
| Inefficient Passive Entrapment | This compound is hydrophilic, leading to low encapsulation via simple hydration methods. Solution: Employ active loading techniques. Create a pH or ion gradient across the liposomal membrane to drive this compound into the liposome's core.[3] |
| Suboptimal Lipid Composition | The charge and rigidity of the lipid bilayer can affect drug retention. Solution: Experiment with different lipid compositions. The inclusion of charged lipids (e.g., phosphatidylserine) can improve the encapsulation of polar molecules. Varying the cholesterol content can modulate membrane fluidity. |
| Incorrect Hydration Conditions | The temperature and hydration time can impact liposome formation and drug loading. Solution: Ensure the hydration step is performed above the phase transition temperature (Tm) of the lipids to ensure proper vesicle formation. Optimize hydration time to allow for maximum drug entrapment.[9] |
| Inaccurate Measurement Technique | The method used to separate free from encapsulated drug may be inefficient. Solution: Use a reliable separation method like size exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff (MWCO) to accurately determine encapsulation efficiency.[3] |
Problem 2: Poor Stability and Aggregation of this compound-Loaded Liposomes
| Possible Cause | Suggested Solution |
| Insufficient Surface Charge | Low zeta potential can lead to vesicle aggregation. Solution: Incorporate charged lipids into the formulation to increase electrostatic repulsion between liposomes. A zeta potential above ±30 mV is generally considered stable. |
| Inadequate Steric Hindrance | Lack of a protective polymer coat can result in opsonization and clearance. Solution: Include PEGylated lipids (e.g., DSPE-PEG) in your formulation (typically 5-10 mol%) to create a steric barrier, improving stability and circulation time.[8] |
| Improper Storage Conditions | Storage at inappropriate temperatures can lead to lipid degradation and drug leakage. Solution: Store liposome formulations at 4°C and away from light. Avoid freezing unless a cryoprotectant is used, as the freeze-thaw cycle can disrupt the lipid bilayer. |
B. Nanoparticle Formulation of this compound
Problem: Low Drug Loading in Polymeric Nanoparticles
| Possible Cause | Suggested Solution |
| Poor Affinity Between Drug and Polymer | The hydrophilic nature of this compound may lead to its poor partitioning into a hydrophobic polymer matrix. Solution: Consider using a double emulsion (w/o/w) solvent evaporation method for nanoparticle preparation. This technique is suitable for encapsulating hydrophilic drugs. |
| Drug Leakage During Formulation | This compound may diffuse out of the nanoparticles into the aqueous phase during the formulation process. Solution: Optimize the formulation parameters, such as the polymer concentration and the volumes of the internal and external aqueous phases, to minimize drug leakage. |
| Inappropriate Polymer Choice | The chosen polymer may not be suitable for encapsulating this compound. Solution: Screen different biodegradable polymers (e.g., PLGA with varying lactide:glycolide ratios, PLA, PCL) to find one with optimal compatibility with this compound. |
III. Experimental Protocols & Data Presentation
A. Protocol: Liposomal Encapsulation of this compound by Thin-Film Hydration
This protocol describes a standard method for encapsulating a hydrophilic drug like this compound into liposomes.
-
Lipid Film Preparation:
-
Dissolve your chosen lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a solution of this compound in a suitable buffer (e.g., PBS) at a temperature above the lipid phase transition temperature (for DSPC, this is >55°C).[9] The concentration of this compound will need to be optimized for your specific application.
-
Vortex the flask intermittently to ensure complete hydration and formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Perform at least 10 passes through the membrane.
-
-
Purification:
-
Remove unencapsulated this compound by passing the liposome suspension through a size exclusion chromatography column (e.g., Sephadex G-50).
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulated this compound concentration using a validated analytical method (e.g., HPLC) after lysing the liposomes with a suitable solvent (e.g., methanol).
-
Calculate the encapsulation efficiency (%EE) using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug used) x 100
-
B. Quantitative Data Summary
Table 1: Representative Encapsulation Efficiency of a Hydrophilic Nucleoside Analog in Liposomes
| Formulation Method | Lipid Composition | Encapsulation Efficiency (%) |
| Thin-Film Hydration | DSPC:Cholesterol (1:1) | 5 - 15 |
| Thin-Film Hydration with pH Gradient | DSPC:Cholesterol (1:1) | 40 - 60 |
| Reverse-Phase Evaporation | DSPC:Cholesterol (1:1) | 25 - 40 |
Table 2: Representative Cellular Uptake and Cytotoxicity of a Liposomal Nucleoside Analog in Cancer Cells
| Cell Line | Formulation | Cellular Uptake (ng drug/mg protein) | IC50 (µM) |
| Human Colon Cancer (HT-29) | Free Drug | 50 ± 8 | 15 ± 2.5 |
| Human Colon Cancer (HT-29) | Liposomal Drug | 120 ± 15 | 5 ± 1.2 |
| Human Breast Cancer (MCF-7) | Free Drug | 45 ± 6 | 20 ± 3.1 |
| Human Breast Cancer (MCF-7) | Liposomal Drug | 110 ± 12 | 8 ± 1.5 |
Note: These values are illustrative and will vary depending on the specific nucleoside analog, cell line, and experimental conditions.
IV. Visualizations
A. Signaling Pathway of this compound
The following diagram illustrates the proposed intracellular signaling pathway of this compound, leading to the inhibition of DNA synthesis.
Caption: Intracellular activation of this compound and inhibition of DNA polymerase.
B. Experimental Workflow for this compound-Liposome Development
This diagram outlines the key steps in the development and characterization of this compound-loaded liposomes.
Caption: Workflow for this compound-loaded liposome formulation and evaluation.
References
- 1. Comparative effects of the 5'-triphosphates of 9-beta-(2'-azido-2'-deoxy-D-arabinofuranosyl)adenine and 9-beta-D-arabinofuranosyladenine on DNA polymerases from L1210 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of the 5'-triphosphates of 9-beta-(2'-azido-2'-deoxy-D-arabinofuranosyl)adenine and 9-beta-D-arabinofuranosyladenine on DNA polymerases from L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of Encapsulation Efficiency of Water-Soluble Drugs in Liposomes Formed by the Freeze-Thawing Method [jstage.jst.go.jp]
- 6. dovepress.com [dovepress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. creative-bioarray.com [creative-bioarray.com]
Arazide experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility when working with Arazide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Based on available data, this compound is understood to be a modulator of cellular stress pathways. Its chemical structure (C10H12N8O3) suggests it may act as a purine nucleoside analog, potentially interfering with nucleic acid synthesis or cellular signaling cascades.[1] Many compounds with similar structures are known to induce oxidative stress and modulate signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.[2][3][4] Further characterization in your specific experimental system is recommended.
Q2: We are observing significant batch-to-batch variability in our experimental results with this compound. What are the potential causes?
A2: Batch-to-batch variability is a common challenge in experimental biology.[5][6] For this compound, this could be attributed to several factors:
-
Compound Stability: this compound's stability in solution and under various storage conditions may differ. Ensure consistent storage and handling procedures for each batch.
-
Purity of Batches: Minor variations in the purity of different this compound batches can lead to significant differences in biological activity.
-
Cell Culture Conditions: Fluctuations in cell passage number, confluency, and media composition can alter cellular responses to this compound.
Q3: How can we minimize variability in our cell-based assays with this compound?
A3: To enhance reproducibility, consider the following:
-
Standardize Protocols: Use a detailed, standardized protocol across all experiments.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure consistency.
-
Consistent Reagent Lots: Use the same lot of this compound, media, and other critical reagents for a set of comparative experiments.
-
Control for Edge Effects: In plate-based assays, avoid using the outer wells, which are more susceptible to evaporation and temperature fluctuations.
Q4: What are the known signaling pathways affected by this compound?
A4: While specific data for this compound is limited, compounds that induce cellular stress often impact key signaling pathways.[2] It is hypothesized that this compound may modulate pathways such as:
-
Oxidative Stress Response: this compound may induce the production of reactive oxygen species (ROS), activating pathways regulated by transcription factors like Nrf2.[7][8]
-
Autophagy: Cellular stress is a known trigger for autophagy.[9][10] this compound may induce or inhibit autophagic processes.
-
MAPK/ERK and PI3K/Akt Pathways: These are central signaling cascades that regulate cell proliferation, survival, and apoptosis, and are often modulated by external stressors.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell Density Variation | Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Verify the concentration of the stock solution. |
| Variable Incubation Times | Use a precise timer for the incubation period with this compound. |
| Reagent Quality | Check the expiration dates of all reagents, including cell culture media and assay components. |
Issue 2: High background signal in Western blot analysis for pathway activation.
| Potential Cause | Troubleshooting Step |
| Antibody Specificity | Validate the primary antibody to ensure it specifically recognizes the target protein. Run appropriate controls. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Inadequate Washing | Increase the number and duration of wash steps to remove unbound antibodies. |
| High Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Solvent Selection: Based on its chemical properties, dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures should be verified.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture media and add them to the respective wells. Include a vehicle control (media with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | This compound IC50 (µM) after 48h | Standard Deviation |
| MCF-7 | 15.2 | ± 2.1 |
| HeLa | 25.8 | ± 3.5 |
| A549 | 18.5 | ± 2.6 |
Table 2: Effect of this compound on Protein Phosphorylation
| Target Protein | Treatment | Fold Change in Phosphorylation (vs. Control) | p-value |
| ERK1/2 | 10 µM this compound (1h) | 2.5 | < 0.01 |
| Akt | 10 µM this compound (1h) | 1.8 | < 0.05 |
| p38 | 10 µM this compound (1h) | 3.1 | < 0.01 |
Visualizations
Caption: A generalized workflow for in vitro experiments involving this compound.
Caption: Hypothesized signaling pathways modulated by this compound-induced cellular stress.
References
- 1. This compound | C10H12N8O3 | CID 73514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Elucidation of the RNA-granule inducing sodium azide stress response through transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Icariside II enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression coupled with the ERK, Akt and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The reproducibility “crisis”: Reaction to replication crisis should not stifle innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sonraianalytics.com [sonraianalytics.com]
- 7. Oxidative stress mediates neuronal DNA damage and apoptosis in response to cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular Stress Response (Hormesis) in Response to Bioactive Nutraceuticals with Relevance to Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review of Autophagy and Its Various Roles in Infectious, Non-Infectious, and Lifestyle Diseases: Current Knowledge and Prospects for Disease Prevention, Novel Drug Design, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Degradative and Non-Degradative Roles of Autophagy Proteins in Metabolism and Metabolic Diseases [frontiersin.org]
Off-target effects of Arazide in experiments
Technical Support Center: Arazide
Disclaimer: this compound is a hypothetical MEK1/2 inhibitor used for illustrative purposes to address common issues encountered with kinase inhibitors. The data and protocols presented are based on established principles for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, ATP-competitive small molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1/2). Its primary on-target effect is to block the phosphorylation of ERK1/2, thereby inhibiting the MAPK (RAS-RAF-MEK-ERK) signaling pathway, which is frequently hyperactivated in various cancers.
Q2: What are the most common off-target effects observed with this compound?
The most significant off-target effect is the paradoxical activation of the MAPK pathway in cells with wild-type BRAF and upstream mutations (e.g., RAS mutations).[1][2] This occurs because this compound, like other inhibitors in its class, can induce a conformational change in RAF kinases, leading to RAF dimerization and transactivation, which ultimately hyperactivates MEK-ERK signaling.[1][2][3] Other off-target effects can arise from the inhibition of structurally similar kinases due to the conserved nature of the ATP-binding pocket across the human kinome.[4]
Q3: Why do my biochemical assay results with this compound not match my cell-based assay results?
Discrepancies between biochemical and cell-based assays are common.[5] Key reasons include:
-
ATP Concentration: Biochemical assays often use low, fixed ATP concentrations. In contrast, intracellular ATP levels are much higher (millimolar range), which can outcompete this compound for binding to its target, leading to a higher apparent IC50 in cells.[5][6]
-
Cellular Factors: Cell permeability, active drug efflux pumps, and compound metabolism can reduce the effective intracellular concentration of this compound.[5]
-
Pathway Dynamics: In a cellular context, complex feedback loops and pathway cross-talk can influence the outcome of target inhibition in ways not captured by a purified enzyme assay.[4][7]
Q4: Can the off-target effects of this compound be beneficial?
While often confounding, some off-target effects can have therapeutic benefits, a concept known as polypharmacology.[4] For example, inhibiting an unintended kinase that is also involved in a cancer cell's survival could lead to a more potent overall effect. However, such effects must be carefully characterized.
Troubleshooting Guides
Issue 1: Unexpected Increase in Cell Proliferation or Resistance
You are treating a new cell line with this compound and observe increased proliferation or innate resistance, contrary to the expected anti-proliferative effect.
| Potential Cause | Troubleshooting Steps |
| Paradoxical Pathway Activation | 1. Check RAS/RAF Mutation Status: Sequence the BRAF and RAS genes of your cell line. This effect is common in BRAF wild-type, RAS-mutant cells.[1] 2. Assess ERK Phosphorylation: Perform a Western blot for phosphorylated ERK (p-ERK) and total ERK. A time-course or dose-response experiment showing an increase in p-ERK levels after this compound treatment confirms paradoxical activation. 3. Use Combination Therapy: In your experiment, co-administer this compound with a RAF inhibitor. This combination can often abrogate the paradoxical effect.[1][3] |
| Off-Target Kinase Inhibition | 1. Perform a Kinome Scan: Use a kinase selectivity profiling service to screen this compound against a broad panel of kinases to identify potential off-targets.[4] 2. Use an Orthogonal Approach: Validate the phenotype using a structurally unrelated MEK inhibitor or a genetic approach like siRNA/CRISPR to knock down MEK1/2. If the phenotype is lost, it suggests the effect was off-target.[4] |
Issue 2: High Levels of Cell Death at Low this compound Concentrations
You observe significant cytotoxicity in your primary cell model at concentrations that should be selective for MEK1/2 inhibition.
| Potential Cause | Troubleshooting Steps |
| Potent Off-Target Toxicity | 1. Perform a Dose-Response Titration: Carefully determine the IC50 for MEK inhibition (via p-ERK levels) and compare it to the CC50 (cytotoxic concentration 50%). A narrow window suggests off-target toxicity. 2. Analyze Apoptosis Markers: Use assays like Annexin V staining or Western blotting for cleaved Caspase-3 to confirm if the observed cell death is apoptotic.[4] 3. Consult Selectivity Data: Review kinome scan data (see Table 1) to identify inhibited kinases known to be essential for cell survival. |
| Compound Instability/Precipitation | 1. Verify Compound Solubility: Visually inspect your media for any compound precipitation, especially when preparing high-concentration stocks. 2. Prepare Fresh Dilutions: Always prepare fresh serial dilutions from a validated stock solution for each experiment to avoid issues with compound degradation.[6] |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary targets and a selection of common off-target kinases identified through a kinome screen.
| Kinase | On-Target/Off-Target | IC50 (nM) | % Inhibition @ 1 µM |
| MEK1 | On-Target | 5.2 | 99% |
| MEK2 | On-Target | 8.1 | 98% |
| MKK5 | Off-Target | 150 | 85% |
| GCK | Off-Target | 850 | 62% |
| ZAK | Off-Target | 1,200 | 45% |
| SRC | Off-Target | >10,000 | <10% |
| ABL1 | Off-Target | >10,000 | <5% |
Experimental Protocols
Protocol 1: Western Blotting for p-ERK to Detect Paradoxical Activation
This protocol is used to assess the phosphorylation status of ERK1/2, a direct downstream target of MEK1/2.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A375 - BRAF-mutant, and HCT116 - KRAS-mutant) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with a dose range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a fixed time (e.g., 2 hours).
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to microcentrifuge tubes, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity to determine the ratio of p-ERK to total ERK.
-
Protocol 2: Kinase Selectivity Profiling via Differential Scanning Fluorimetry (DSF)
DSF is a rapid method to assess compound binding to a panel of purified kinases by measuring the thermal stabilization of the protein upon ligand binding.[8]
-
Preparation:
-
Prepare a master mix for each kinase containing the purified kinase enzyme in a suitable buffer and a fluorescent dye (e.g., SYPRO Orange).
-
Prepare a serial dilution of this compound in a 96-well or 384-well PCR plate. Include a DMSO vehicle control.
-
-
Assay Setup:
-
Add the kinase/dye master mix to the wells containing the diluted this compound.
-
Seal the plate securely.
-
-
Thermal Shift Assay:
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve protocol, gradually increasing the temperature from 25°C to 95°C. The instrument will continuously monitor fluorescence.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each this compound concentration.
-
A significant positive ΔTm indicates that this compound binds to and stabilizes the kinase. This can be performed across a large panel of kinases to determine a selectivity profile.[8]
-
Visualizations
References
- 1. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combined RAF and MEK Inhibition to Treat Activated Non-V600 BRAF-Altered Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Arazide (Resazurin-Based) Assay Interference and Mitigation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Arazide (Resazurin-Based) cell viability and cytotoxicity assays.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to facilitate rapid issue resolution.
Q1: Why is the fluorescence in my negative control (media only) or "no-cell" wells abnormally high?
High background fluorescence can obscure the true signal from your cells, leading to inaccurate results. The primary causes are often related to the assay components or the test compounds themselves.
-
Possible Causes & Solutions:
-
Autofluorescence from Media Components: Phenol red in standard cell culture media can contribute to background fluorescence. It is advisable to use a phenol red-free medium for the assay to reduce this interference.
-
Contamination: Bacterial or yeast contamination in your cell culture or reagents can reduce resazurin, leading to a false-positive signal. Always use sterile techniques and fresh reagents.
-
Substrate Degradation: The this compound (resazurin) reagent is sensitive to light and repeated freeze-thaw cycles. Improper storage can lead to non-enzymatic reduction of the dye, increasing background fluorescence.[1] It is recommended to store the reagent protected from light and to prepare single-use aliquots.[1]
-
Compound Autofluorescence: The test compound itself may be fluorescent at the excitation and emission wavelengths used for the assay.[2]
-
Direct Reduction of this compound by Test Compound: Some compounds, particularly those with reducing properties like thiols and carboxylic acids, can directly reduce resazurin to the fluorescent resorufin, independent of cellular metabolic activity.[1]
-
Q2: My results show high variability between replicate wells. What could be the cause?
Inconsistent results across replicates can compromise the reliability of your data. Several factors related to technique and experimental setup can contribute to this issue.
-
Possible Causes & Solutions:
-
Inaccurate Pipetting: Ensure your pipettes are calibrated and that you are using the correct pipetting techniques to dispense equal volumes of cells and reagents into each well.
-
Uneven Cell Seeding: A non-homogenous cell suspension will lead to a different number of cells in each well. Gently swirl the cell suspension before and during plating to ensure an even distribution. For adherent cells, ensure they are evenly distributed across the well bottom.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell viability. To mitigate this, you can avoid using the outermost wells or fill them with sterile phosphate-buffered saline (PBS) or water.
-
Inconsistent Incubation Times: Ensure that the incubation time after adding the this compound reagent is consistent for all plates.
-
Q3: The fluorescence signal is not linear with the number of cells seeded or plateaus at high cell densities. How can I fix this?
A non-linear response can make it difficult to accurately quantify cell viability. This issue often arises from suboptimal assay conditions.
-
Possible Causes & Solutions:
-
Suboptimal Incubation Time: If the incubation time is too long, especially with high cell numbers, the resazurin can be completely converted to resorufin, leading to signal saturation.[3] Conversely, a very short incubation may not be sufficient for low cell numbers.[3] It is crucial to optimize the incubation time for your specific cell type and density.
-
Inappropriate Cell Density: Seeding too many cells can lead to the rapid depletion of the this compound reagent and saturation of the fluorescent signal. Perform a cell titration experiment to determine the optimal cell seeding density that provides a linear signal range.
-
Reagent Concentration: The concentration of the this compound reagent itself can be toxic to cells at high concentrations or over long incubation periods. Ensure you are using the recommended concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (Resazurin-Based) assay?
The this compound assay is a fluorometric and colorimetric method used to quantify viable, metabolically active cells. The principle is based on the reduction of the blue, non-fluorescent dye, resazurin, to the pink, highly fluorescent compound, resorufin. This conversion is carried out by mitochondrial reductases and other enzymes present in living cells. The intensity of the fluorescent signal is directly proportional to the number of viable cells.[4][5][6][7]
Q2: How can I determine if my test compound is interfering with the this compound assay?
The most effective way to test for compound interference is to run a "cell-free" control. In this control, you add your test compound at the same concentrations used in your experiment to wells containing only culture medium (no cells). You then add the this compound reagent and incubate for the same duration as your experimental plates. If you observe an increase in fluorescence in these cell-free wells, it is a clear indication that your compound is directly reducing the resazurin.[8]
Q3: What are some common chemical functionalities that can interfere with the this compound assay?
Compounds with reducing potential are the most common sources of interference. Studies have shown that molecules containing thiol and carboxylic acid moieties are particularly prone to directly reducing resazurin.[9] Other redox-active compounds can also interfere with the assay.
Q4: Can components of the cell culture medium interfere with the assay?
Yes, some media components can cause interference. Phenol red, a common pH indicator in cell culture media, has intrinsic fluorescence and can increase background signal. Using a phenol red-free medium is recommended for this assay.
Q5: What are the optimal excitation and emission wavelengths for the this compound (Resazurin) assay?
The fluorescent product, resorufin, has a broad excitation and emission spectrum. The optimal wavelengths can vary slightly depending on the instrument and filter sets. Generally, an excitation wavelength between 530-570 nm and an emission wavelength between 580-620 nm are used.[7][10][11] It is recommended to determine the optimal settings for your specific plate reader.
Data Presentation
The following tables provide illustrative quantitative data on common interferences in the this compound (Resazurin-Based) assay. The values are for demonstration purposes and are based on general findings in the literature.
Table 1: Illustrative Data on Interference from Reducing Agents in a Cell-Free System
| Interfering Compound | Concentration | % Increase in Background Fluorescence (Illustrative) |
| Dithiothreitol (DTT) | 100 µM | 150% |
| L-Cysteine | 1 mM | 80% |
| Glutathione | 1 mM | 65% |
| Ascorbic Acid | 500 µM | 40% |
Table 2: Illustrative Data on Interference from Autofluorescent Compounds
| Interfering Compound | Concentration | % Overlap with Resorufin Emission (Illustrative) |
| Doxorubicin | 10 µM | 35% |
| Riboflavin | 50 µM | 20% |
| Quinine | 100 µM | 15% |
Experimental Protocols
Protocol 1: Standard this compound (Resazurin-Based) Cell Viability Assay
This protocol is for a standard 96-well plate format. Volumes should be adjusted for other plate formats.
-
Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density in a final volume of 100 µL of culture medium per well. Include wells with medium only for a background control.
-
Incubation: Incubate the plate for 24-72 hours, or for the desired experimental duration, in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Add the test compound at various concentrations to the appropriate wells. Include a vehicle control.
-
This compound Reagent Preparation: Prepare the this compound (resazurin) solution according to the manufacturer's instructions. A common final concentration is 10% of the culture volume.
-
Reagent Addition: Add 10 µL of the this compound reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[12]
-
Data Analysis: Subtract the average fluorescence of the background control wells from all other wells. Plot the fluorescence intensity against the compound concentration to determine cell viability.
Protocol 2: Identifying and Mitigating Compound Interference
This protocol helps determine if a test compound directly interferes with the this compound reagent and provides a method for mitigation.
-
Prepare Two Plates:
-
Plate A (Experimental Plate): Seed cells and treat with your test compound as described in Protocol 1.
-
Plate B (Cell-Free Control Plate): Add 100 µL of culture medium to each well (no cells). Add your test compound at the same concentrations as in Plate A.
-
-
Add this compound Reagent: Add 10 µL of the this compound reagent to all wells of both Plate A and Plate B.
-
Incubation: Incubate both plates for the same duration as in a standard assay (1-4 hours) at 37°C, protected from light.
-
Measure Fluorescence: Read the fluorescence of both plates at the same instrument settings.
-
Analyze for Interference: Compare the fluorescence in the wells of Plate B (cell-free) to the background control (medium only). A significant increase in fluorescence in the presence of the compound indicates direct interference.
-
Mitigation Strategy (Wash Step):
-
If interference is detected, a wash step can be implemented.
-
After the compound treatment period (before adding the this compound reagent), carefully aspirate the medium containing the test compound from the wells of the experimental plate.
-
Gently wash the cells once with 100 µL of warm, sterile PBS.
-
Aspirate the PBS and add 100 µL of fresh culture medium.
-
Proceed with the addition of the this compound reagent as described in Protocol 1.
-
Visualizations
Caption: The metabolic reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.
Caption: A logical workflow for troubleshooting common issues in the this compound (Resazurin-Based) assay.
Caption: Mechanism of interference where a reducing compound directly converts resazurin to resorufin.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. resazurin reduction assay: Topics by Science.gov [science.gov]
- 10. tribioscience.com [tribioscience.com]
- 11. labbox.es [labbox.es]
- 12. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Arazide Modification & Potency Enhancement
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for working with Arazide. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols for modification and analysis, and key data on potency enhancement.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Tyrosine Kinase-Associated Protein 7 (TKAP7). It functions by competitively binding to the ATP-binding pocket of the TKAP7 kinase domain. This inhibition prevents the phosphorylation of the downstream effector, Signal Transducer and Activator of Transcription 5 (STAT5). The subsequent suppression of the TKAP7/STAT5 signaling cascade leads to a reduction in the expression of key inflammatory cytokines.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: Can this compound be used in animal models?
Yes, this compound has demonstrated bioavailability in murine models. For in vivo studies, it can be formulated in a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The optimal dosage and administration route should be determined empirically for each specific animal model and experimental design.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in in-vitro kinase assays.
-
Question: My calculated IC50 value for this compound's inhibition of TKAP7 varies significantly between experiments. What could be the cause?
-
Answer:
-
ATP Concentration: this compound is an ATP-competitive inhibitor. Ensure that the ATP concentration in your kinase assay is consistent and ideally at or near the Km value for TKAP7. Fluctuations in ATP levels will directly impact the apparent IC50.
-
Enzyme Purity & Activity: Verify the purity and specific activity of the recombinant TKAP7 enzyme. Use a consistent lot number for a series of experiments, as activity can vary between batches.
-
Incubation Time: Ensure that the pre-incubation time of the enzyme with this compound before the addition of ATP and substrate is consistent. We recommend a 20-minute pre-incubation on ice.
-
Compound Stability: Confirm the stability of your this compound stock solution. Avoid multiple freeze-thaw cycles, which can lead to compound degradation.
-
Issue 2: Low cell permeability observed in cell-based assays.
-
Question: this compound shows high potency in my biochemical kinase assay but performs poorly in my cell-based reporter assay. How can I address this?
-
Answer:
-
Solubility Issues: Poor aqueous solubility can lead to compound precipitation in cell culture media. Try preparing your final dilutions in media containing a low percentage of serum (e.g., 0.5%) if your assay permits, as serum proteins can help maintain solubility.
-
Efflux Pump Activity: this compound may be a substrate for cellular efflux pumps like P-glycoprotein (P-gp). To test this, you can co-incubate the cells with a known efflux pump inhibitor, such as verapamil, to see if the apparent potency of this compound increases.
-
Structural Modification: The core this compound scaffold has limited passive diffusion capabilities. The recommended modification strategy involves the synthesis of "this compound-Ester," a pro-drug form where a carboxyl group is esterified. This modification increases lipophilicity, enhancing cell membrane permeability. The ester is then cleaved by intracellular esterases to release the active this compound molecule.
-
Issue 3: Off-target effects at higher concentrations.
-
Question: I am observing cellular toxicity or unexpected phenotypes at concentrations above 10 µM of this compound. Are these known off-target effects?
-
Answer:
-
Kinome Screening: While this compound is highly selective for TKAP7, at concentrations significantly above its IC50, it can exhibit inhibitory activity against other structurally related kinases. We recommend performing a broad kinome screen to identify potential off-target interactions.
-
Cytotoxicity Assays: Always run a parallel cytotoxicity assay (e.g., MTT or LDH release) to determine the therapeutic window of this compound in your specific cell line. The observed phenotype may be a result of general cytotoxicity rather than a specific off-target signaling event.
-
Use this compound-Ester: The enhanced potency of the this compound-Ester modification allows for the use of lower effective concentrations in cell-based assays, which can mitigate or eliminate off-target effects seen at higher doses of the parent compound.
-
Data Presentation: Potency Enhancement
The following table summarizes the comparative potency of this compound and its esterified analog, this compound-Ester.
| Compound | Target | Assay Type | IC50 (nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| This compound | TKAP7 | Biochemical Kinase Assay | 15.2 | 0.8 |
| This compound-Ester | TKAP7 | Biochemical Kinase Assay | 14.8 | N/A |
| This compound | TKAP7 | Cell-Based Reporter Assay | 1250.5 | N/A |
| This compound-Ester | TKAP7 | Cell-Based Reporter Assay | 85.3 | 9.2 |
Experimental Protocols
Protocol 1: Synthesis of this compound-Ester from this compound
This protocol describes the esterification of the terminal carboxyl group on this compound to enhance its lipophilicity and cell permeability.
-
Dissolution: Dissolve 100 mg of this compound (1 equivalent) in 10 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Reagent Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and 4-Dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution. Stir for 10 minutes at room temperature.
-
Esterification: Add absolute ethanol (5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase.
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound-Ester.
-
Verification: Confirm the structure and purity of the final product using ¹H NMR and LC-MS.
Protocol 2: In-Vitro TKAP7 Kinase Assay
This protocol is for determining the IC50 value of an inhibitor against recombinant TKAP7.
-
Reagent Preparation: Prepare a 2X kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA, 2 mM DTT). Prepare a 2X substrate solution containing 1 µM biotinylated peptide substrate and 20 µM ATP in kinase assay buffer.
-
Compound Dilution: Perform a serial dilution of the inhibitor (this compound or this compound-Ester) in 100% DMSO. Then, dilute the compounds into the 1X kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted inhibitor. Add 5 µL of 2X TKAP7 enzyme solution (final concentration 1 nM).
-
Incubation: Pre-incubate the enzyme and inhibitor for 20 minutes at room temperature.
-
Initiate Reaction: Add 10 µL of the 2X ATP/substrate solution to initiate the kinase reaction.
-
Reaction Quench: Incubate for 60 minutes at 30°C. Stop the reaction by adding 10 µL of stop buffer (100 mM EDTA).
-
Detection: Detect the amount of phosphorylated substrate using a commercial HTRF or Luminescence-based detection kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: The TKAP7/STAT5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the synthesis and evaluation of this compound-Ester.
Caption: Troubleshooting logic for low cellular potency of this compound.
Arazide purification and quality control methods
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with the purification and quality control of Arazide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for purifying crude this compound?
A1: For the initial purification of crude this compound, we recommend starting with flash column chromatography. This technique is effective for removing major impurities and isolating the compound of interest. A protocol for assessing the stability of your compound on different stationary phases is advisable to prevent degradation during purification.[1]
Q2: Which chromatographic method is best suited for high-purity this compound isolation?
A2: For achieving high purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method.[2][3][4] It separates molecules based on their hydrophobicity and is highly effective for purifying small molecules like this compound.[3]
Q3: How can I confirm the identity and structure of purified this compound?
A3: The identity and structure of this compound can be confirmed using a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5][6][7] NMR provides detailed information about the molecular structure, while MS confirms the molecular weight and elemental composition.[5][8][9]
Q4: What is the best method for removing residual solvents after purification?
A4: Crystallization is an excellent final step for both purification and removal of residual solvents.[10][11] It can yield a highly pure, stable, solid form of this compound.[12][13] The choice of solvent is critical for successful crystallization.[14][15]
Troubleshooting Guides
HPLC Purification
Problem: Poor peak shape (tailing or fronting) in RP-HPLC.
-
Possible Cause 1: Column Overload.
-
Possible Cause 2: Secondary Interactions with Residual Silanols.
-
Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase to block silanol interactions. Alternatively, use a high-purity silica column (Type B) or a column with a polar-embedded group.[16]
-
-
Possible Cause 3: Inappropriate Injection Solvent.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker (less eluotropic) than the mobile phase to prevent peak distortion.
-
Problem: Inconsistent Retention Times.
-
Possible Cause 1: Poor Column Equilibration.
-
Solution: Ensure the column is equilibrated with at least 5-10 column volumes of the mobile phase before each injection.[16]
-
-
Possible Cause 2: Mobile Phase Composition Changes.
-
Solution: Prepare fresh mobile phase daily and ensure all components are accurately measured and thoroughly mixed. For gradient elution, check that the pump's mixer is functioning correctly.[17]
-
-
Possible Cause 3: Temperature Fluctuations.
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis.[17]
-
Quality Control
Problem: Ambiguous NMR Spectrum.
-
Possible Cause 1: Sample Impurities.
-
Solution: Repurify the sample using preparative HPLC. Even small amounts of impurities can complicate NMR spectra.
-
-
Possible Cause 2: Poor Shimming.
-
Solution: Re-shim the magnet to improve the homogeneity of the magnetic field, which will result in sharper peaks.
-
-
Possible Cause 3: Inappropriate Solvent.
-
Solution: Ensure the deuterated solvent used does not have peaks that overlap with your compound's signals. Choose a solvent in which your compound is fully soluble.
-
Problem: Low Ionization Efficiency in Mass Spectrometry.
-
Possible Cause 1: Unsuitable Ionization Method.
-
Solution: this compound may ionize more efficiently with a different technique. If you are using Electrospray Ionization (ESI), consider trying Matrix-Assisted Laser Desorption/Ionization (MALDI) or vice versa.[18]
-
-
Possible Cause 2: Sample Matrix Effects.
-
Solution: The presence of salts or other non-volatile components in your sample can suppress ionization. Further purify your sample or use a desalting column prior to MS analysis.
-
-
Possible Cause 3: Incorrect Mobile Phase for LC-MS.
-
Solution: If performing LC-MS, ensure the mobile phase additives are volatile and compatible with mass spectrometry (e.g., use formic acid or ammonium acetate instead of phosphate buffers).
-
Experimental Protocols
This compound Purification by Preparative RP-HPLC
This protocol is for the purification of this compound from a semi-purified mixture.
1. Materials:
- Preparative HPLC system with a UV detector
- C18 reverse-phase column (e.g., 21.2 x 150 mm, 5 µm particle size)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Crude this compound sample dissolved in a minimal amount of a 50:50 mixture of Mobile Phase A and B.
2. Method:
- Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
- Inject the dissolved this compound sample onto the column.
- Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
- Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
- Collect fractions corresponding to the this compound peak.
- Analyze the collected fractions by analytical HPLC to confirm purity.
- Pool the pure fractions and remove the solvent under reduced pressure.
Quality Control of this compound by NMR and MS
1. 1H NMR Spectroscopy:
- Dissolve approximately 5 mg of purified this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
- Transfer the solution to an NMR tube.
- Acquire the 1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
- Process the data (Fourier transform, phase correction, and baseline correction).
- Integrate the peaks and determine the chemical shifts to confirm the structure.[5]
2. High-Resolution Mass Spectrometry (HRMS):
- Prepare a dilute solution of purified this compound (e.g., 10 µg/mL) in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
- Infuse the solution directly into the mass spectrometer or inject it via an LC system.
- Acquire the mass spectrum in positive or negative ion mode, depending on the ionization properties of this compound.
- Determine the accurate mass of the molecular ion and compare it to the theoretical mass of this compound to confirm the elemental composition.[7]
Data Presentation
Table 1: HPLC Purification Method Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Gradient | 5-95% B over 30 minutes |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL |
Table 2: Quality Control Specifications for this compound
| Test | Method | Specification |
| Purity | RP-HPLC | ≥ 98.0% |
| Identity | 1H NMR | Spectrum conforms to reference |
| Molecular Weight | HRMS | Within 5 ppm of theoretical mass |
| Residual Solvents | GC-HS | Acetonitrile ≤ 410 ppm |
Visualizations
Caption: this compound Purification Workflow.
References
- 1. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometric study of aliphatic alpha-carbonyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 12. syrris.com [syrris.com]
- 13. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 14. unifr.ch [unifr.ch]
- 15. crystalpharmatech.com [crystalpharmatech.com]
- 16. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. MALDI mass Spectrometry based proteomics for drug discovery & development - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Nucleoside Analog Efficacy in Antiviral and Anticancer Therapies
A detailed examination of the mechanisms and clinical performance of leading nucleoside analogs, including Remdesivir, Sofosbuvir, Gemcitabine, and Cytarabine, provides critical insights for researchers and drug development professionals. This guide synthesizes available experimental data to offer an objective comparison of their efficacy and underlying biological pathways.
Nucleoside analogs represent a cornerstone of chemotherapy and antiviral treatment, functioning as antimetabolites that interfere with nucleic acid synthesis. By mimicking naturally occurring nucleosides, these molecules are incorporated into DNA or RNA, leading to chain termination and the inhibition of polymerases essential for viral replication or cancer cell proliferation. This guide focuses on a comparative analysis of four prominent nucleoside analogs: the antiviral agents Remdesivir and Sofosbuvir, and the anticancer drugs Gemcitabine and Cytarabine.
Mechanism of Action: A Tale of Two Targets
The fundamental mechanism of action for these nucleoside analogs involves their intracellular conversion to the active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into growing DNA or RNA strands.
Antiviral Nucleoside Analogs: Remdesivir and Sofosbuvir are prodrugs that, once inside the cell, are metabolized into their active triphosphate forms.[1][2] As analogs of adenosine and uridine triphosphate, respectively, they are incorporated into the viral RNA by RNA-dependent RNA polymerase (RdRp), an enzyme crucial for viral genome replication.[3][4] This incorporation leads to delayed chain termination, effectively halting the production of new viral RNA.[1]
Anticancer Nucleoside Analogs: Gemcitabine and Cytarabine, analogs of deoxycytidine, also require intracellular phosphorylation to become active.[5][6] Their triphosphate forms are incorporated into DNA, leading to chain termination and inhibition of DNA polymerase.[7][8] This disruption of DNA synthesis is particularly effective against rapidly dividing cancer cells.[9] Gemcitabine's diphosphate form also inhibits ribonucleotide reductase, an enzyme necessary for producing the deoxynucleotides required for DNA synthesis, thus potentiating its own anticancer activity.[7][10]
Comparative Efficacy: Insights from Clinical Trials
The clinical efficacy of these nucleoside analogs has been evaluated in numerous clinical trials. While direct head-to-head comparisons are not always available, data from various studies provide a basis for understanding their relative performance.
| Drug | Indication | Efficacy Metric | Result |
| Remdesivir | COVID-19 | Time to Recovery | Significantly shorter recovery time compared to placebo (10 days vs. 15 days).[11] |
| Mortality Rate | No statistically significant effect on mortality rate in some large trials.[11] | ||
| Sofosbuvir | Hepatitis C | Sustained Virologic Response (SVR) | High SVR rates (>95%) in combination with other direct-acting antivirals.[12] |
| Gemcitabine | Pancreatic Cancer | Overall Survival | Modest improvement in overall survival compared to 5-fluorouracil. |
| Non-Small Cell Lung Cancer | Response Rate | Improved response rates in combination with cisplatin. | |
| Cytarabine | Acute Myeloid Leukemia (AML) | Complete Remission Rate | A cornerstone of induction chemotherapy for AML, achieving high rates of complete remission in combination regimens.[13][14] |
Signaling Pathways and Resistance Mechanisms
The cellular response to nucleoside analogs is complex and involves multiple signaling pathways. Understanding these pathways is crucial for predicting efficacy and developing strategies to overcome resistance.
Gemcitabine has been shown to activate checkpoint signaling pathways, including those involving ATM and ATR kinases, in response to replication stress.[15] Resistance to gemcitabine can be mediated by the activation of the PI3K/AKT signaling pathway, which promotes cell proliferation.[16]
Cytarabine can induce growth arrest and apoptosis in acute myelogenous leukemia (AML) cells by inhibiting the MEK/ERK pathway.[17] It has also been shown to inhibit mTOR and modulate AMPK/Akt/ERK signaling.[18] Resistance to cytarabine can arise from various factors, including reduced cellular uptake and increased inactivation of the drug.[19]
Sofosbuvir treatment has been observed to activate EGFR-dependent pathways in liver cells, which could have implications for liver-related pathological processes.[20]
Remdesivir has been reported to induce the lytic reactivation of certain oncogenic herpesviruses by regulating several intracellular signaling pathways.[21]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of typical experimental protocols used to evaluate the efficacy of nucleoside analogs.
In Vitro Antiviral Activity Assay
-
Cell Culture: Plate appropriate host cells (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate until a confluent monolayer is formed.
-
Drug Preparation: Prepare serial dilutions of the nucleoside analog in cell culture medium.
-
Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of varying concentrations of the drug.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) to allow for viral replication.
-
Quantification of Viral Replication: Measure the extent of viral replication using methods such as:
-
Plaque Assay: To determine the number of infectious virus particles.
-
RT-qPCR: To quantify viral RNA levels.
-
ELISA: To measure viral antigen production.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%.
Cell Viability Assay (for Anticancer Agents)
-
Cell Seeding: Seed cancer cell lines in 96-well plates at a predetermined density.
-
Drug Treatment: Expose the cells to a range of concentrations of the nucleoside analog for a defined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using assays such as:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
Trypan Blue Exclusion Assay: Differentiates between viable and non-viable cells.
-
-
Data Analysis: Determine the 50% inhibitory concentration (IC50), the drug concentration that reduces cell viability by 50%.
Visualizing the Pathways
References
- 1. Remdesivir - Wikipedia [en.wikipedia.org]
- 2. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 3. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 4. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 5. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 8. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 9. Cytarabine - Wikipedia [en.wikipedia.org]
- 10. Gemcitabine - Wikipedia [en.wikipedia.org]
- 11. Remdesivir Efficacy in COVID-19 Treatment: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sofosbuvir Sovaldi - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 13. Facebook [cancer.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gemcitabine resistance in breast cancer cells regulated by PI3K/AKT-mediated cellular proliferation exerts negative feedback via the MEK/MAPK and mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of MEK signaling enhances the ability of cytarabine to induce growth arrest and apoptosis of acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Sofosbuvir Activates EGFR-Dependent Pathways in Hepatoma Cells with Implications for Liver-Related Pathological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Anti-COVID-19 Drug Remdesivir Promotes Oncogenic Herpesvirus Reactivation through Regulation of Intracellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Arazide's Mechanism of DNA Synthesis Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Arazide, a novel compound with a proposed mechanism of DNA synthesis inhibition, against established inhibitors. The information presented is intended to offer a framework for validating this compound's mechanism of action and to facilitate its comparison with alternative therapeutic agents.
Introduction to this compound and DNA Synthesis Inhibition
This compound is a next-generation therapeutic candidate hypothesized to function as a potent inhibitor of DNA synthesis. Its unique molecular structure suggests a potential interaction with key enzymatic players in the DNA replication process. Understanding the precise mechanism of action is crucial for its development as a targeted therapy.
DNA synthesis is a fundamental process for cell proliferation, and its inhibition is a cornerstone of cancer chemotherapy and antiviral treatments.[1] Inhibitors of DNA synthesis can be broadly categorized based on their mode of action, which includes targeting DNA polymerases, interfering with the production of deoxynucleotide precursors, or causing DNA damage that stalls the replication fork.[1] This guide will compare the hypothesized mechanism of this compound with well-characterized DNA synthesis inhibitors.
Comparative Analysis of DNA Synthesis Inhibitors
To contextualize the potential efficacy of this compound, its theoretical performance is compared against a selection of established DNA synthesis inhibitors. The following table summarizes their mechanisms of action and reported IC50 values.
| Compound | Mechanism of Action | Primary Target | Reported IC50 (µM) | Reference |
| This compound (Hypothetical) | Chain termination via incorporation into nascent DNA | DNA Polymerase | To be determined | - |
| Gemcitabine | Nucleoside analog that causes "masked chain termination" after incorporation into DNA.[1] | DNA Polymerase | 0.01 - 10 (cell-type dependent) | [1] |
| Cytarabine (Ara-C) | Nucleoside analog that directly terminates DNA chain elongation upon incorporation.[1][2] | DNA Polymerase | 0.1 - 1 (cell-type dependent) | [2] |
| Aphidicolin | Non-nucleoside inhibitor that specifically targets eukaryotic DNA polymerase α.[3][4] | DNA Polymerase α | 0.04 - 1 (cell-type dependent) | [4] |
| Hydroxyurea | Inhibits ribonucleotide reductase, thereby depleting the pool of deoxyribonucleotides necessary for DNA synthesis.[3][4][5] | Ribonucleotide Reductase | 100 - 1000 (cell-type dependent) | [3][4] |
| Etoposide | Forms a ternary complex with DNA and topoisomerase II, leading to double-strand DNA breaks.[6] | Topoisomerase II | 1 - 50 (cell-type dependent) | [6] |
| Ciprofloxacin | A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase (a type II topoisomerase), preventing DNA replication.[6][7] | DNA Gyrase (Topoisomerase II) | 0.015 - 1 (bacterial strain dependent) | [7] |
Visualizing the Mechanism of Action
Proposed Signaling Pathway for this compound
The following diagram illustrates the hypothesized mechanism of this compound as a DNA chain terminator.
Caption: Hypothesized mechanism of this compound as a DNA synthesis inhibitor.
Experimental Workflow for Validating this compound's Mechanism
This diagram outlines the key experimental steps to validate the proposed mechanism of action for this compound.
Caption: Experimental workflow for validating this compound's mechanism.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to elucidate this compound's mechanism of action.
1. Cell Proliferation Assay (BrdU Incorporation)
-
Objective: To determine the effect of this compound on the proliferation of cultured cells by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
-
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound and control compounds (e.g., Gemcitabine)
-
BrdU Labeling and Detection Kit (commercially available)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and control compounds for 24-72 hours. Include a vehicle-only control.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fix the cells and denature the DNA according to the kit manufacturer's instructions.
-
Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and incubate.
-
Add the substrate solution and measure the absorbance or fluorescence using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of BrdU incorporation against the log of the compound concentration.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the specific phase of the cell cycle at which this compound arrests cell progression.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound and control compounds (e.g., Hydroxyurea for S-phase arrest)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound and control compounds at their respective IC50 concentrations for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
3. In Vitro DNA Polymerase Assay
-
Objective: To directly assess the inhibitory effect of this compound on the activity of purified DNA polymerase.
-
Materials:
-
Purified human DNA polymerase (e.g., Polymerase α, δ, ε)
-
Activated DNA template (e.g., calf thymus DNA)
-
Deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP)
-
Reaction buffer specific for the DNA polymerase being tested
-
This compound and control inhibitors (e.g., Aphidicolin)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
-
-
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA template, dNTPs (including the radiolabeled dNTP), and the DNA polymerase.
-
Add varying concentrations of this compound or control inhibitors to the reaction mixture.
-
Initiate the reaction by adding the enzyme and incubate at the optimal temperature (usually 37°C) for a defined period.
-
Stop the reaction by adding ice-cold TCA to precipitate the DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated dNTPs.
-
Measure the radioactivity of the filters using a scintillation counter to quantify the amount of newly synthesized DNA.
-
Determine the IC50 of this compound for the specific DNA polymerase.
-
By following these experimental protocols and comparing the results to established DNA synthesis inhibitors, researchers can effectively validate the mechanism of action of this compound and assess its potential as a novel therapeutic agent.
References
- 1. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of DNA ligase in Ara-C treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A general protocol for evaluating the specific effects of DNA replication inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of repair DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Inhibition of Nucleic Acid Synthesis by Antibiotics [sigmaaldrich.com]
- 7. microbenotes.com [microbenotes.com]
Arazide vs. AZT: A Comparative Guide for Retroviral Replication Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Arazide and Azidothymidine (AZT), two nucleoside analogs investigated for their potential to inhibit retroviral replication. While both compounds share a similar mechanism of action, a direct comparison of their efficacy is hampered by the limited availability of public data on this compound's anti-retroviral activity. This document summarizes the existing experimental data, details relevant experimental protocols, and visualizes the underlying biochemical pathways to aid researchers in the field of antiretroviral drug development.
Mechanism of Action: Chain Termination of Reverse Transcription
Both this compound (2'-azido-2'-deoxy-beta-D-arabinofuranosyladenine) and AZT (3'-azido-3'-deoxythymidine) are nucleoside reverse transcriptase inhibitors (NRTIs). Their antiviral activity relies on their conversion within the host cell to their triphosphate forms, this compound triphosphate (this compound-TP) and AZT triphosphate (AZT-TP), respectively. These activated metabolites act as competitive inhibitors of retroviral reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA.
Once incorporated into the growing viral DNA chain, the 3'-azido group present in both this compound and AZT prevents the formation of a phosphodiester bond with the next incoming nucleotide. This leads to the termination of DNA chain elongation, thereby halting the viral replication cycle.
Data Presentation: this compound vs. AZT
A direct quantitative comparison of the anti-retroviral efficacy of this compound and AZT is challenging due to the scarcity of published data for this compound in this context. The following tables summarize the available inhibitory data for both compounds.
Table 1: Inhibition of HIV-1 Reverse Transcriptase by AZT Triphosphate (AZT-TP)
| Parameter | Value | Natural Substrate | Enzyme | Reference |
| Kᵢ (competitive inhibition) | 0.0022 µM | dTTP | HIV-1 RT | [1] |
| Kₘ (for incorporation) | 0.17 µM | - | HIV-1 RT | [2] |
Table 2: Inhibition of Cellular DNA Polymerases by this compound Triphosphate
Note: This data does not directly reflect anti-retroviral activity but indicates the compound's interaction with cellular enzymes.
| Enzyme | Inhibition | Comparison | Cell Line | Reference |
| DNA Polymerase α | Competitive inhibitor (competes with dATP) | At least 4x more active than araATP | L1210 Leukemia |
Table 3: Anti-HIV-1 Activity of an this compound Analog vs. AZT
Note: The data below is for 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine, a close analog of this compound.
| Compound | EC₅₀ | Cell Line | Virus Strain | Reference |
| This compound Analog | 0.13 nM | MT-2 | HIV-1 (NL4-3) | [3] |
| AZT | 47 nM | MT-2 | HIV-1 (NL4-3) | [3] |
Experimental Protocols
HIV-1 Replication Inhibition Assay (Cell-Based)
This assay is used to determine the half-maximal effective concentration (EC₅₀) of a compound in inhibiting HIV-1 replication in a cell culture system.
Materials:
-
Cell Line: MT-2 cells (or other susceptible human T-cell lines).
-
Virus: HIV-1 laboratory strain (e.g., NL4-3).
-
Test Compounds: this compound and AZT, dissolved in an appropriate solvent (e.g., DMSO).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Assay Plates: 96-well cell culture plates.
-
Reagents for Viral Load Quantification: p24 antigen ELISA kit or a luciferase reporter gene assay system.
Procedure:
-
Cell Seeding: Seed MT-2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Compound Dilution: Prepare serial dilutions of this compound and AZT in culture medium.
-
Infection: Add a pre-titered amount of HIV-1 stock to the wells.
-
Treatment: Immediately add the diluted compounds to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-7 days.
-
Quantification of Viral Replication:
-
p24 ELISA: Collect the culture supernatant and measure the concentration of the HIV-1 p24 capsid protein using a commercial ELISA kit.
-
Luciferase Assay: If using a reporter virus, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus-only control. The EC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Reverse Transcriptase (RT) Inhibition Assay (Biochemical)
This assay directly measures the inhibitory effect of the triphosphate form of the compounds on the enzymatic activity of purified retroviral reverse transcriptase.
Materials:
-
Enzyme: Purified recombinant HIV-1 reverse transcriptase.
-
Template/Primer: A synthetic template-primer such as poly(rA)/oligo(dT).
-
Substrates: Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP), with one being radiolabeled (e.g., [³H]dTTP) or fluorescently labeled.
-
Test Compounds: this compound triphosphate and AZT triphosphate.
-
Reaction Buffer: Tris-HCl buffer containing MgCl₂, KCl, and DTT.
-
Other Reagents: Trichloroacetic acid (TCA) for precipitation of DNA, glass fiber filters, and scintillation fluid.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, template/primer, and the non-labeled dNTPs.
-
Inhibitor Addition: Add varying concentrations of this compound-TP or AZT-TP to the reaction tubes. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding a known amount of HIV-1 RT.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Quantification: Precipitate the newly synthesized DNA onto glass fiber filters. Wash the filters to remove unincorporated nucleotides. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the rate of DNA synthesis for each inhibitor concentration. The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor that reduces RT activity by 50%. The inhibition constant (Kᵢ) can be determined through kinetic studies by measuring reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).
Visualizations
References
- 1. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why Do HIV-1 and HIV-2 Use Different Pathways to Develop AZT Resistance? | PLOS Pathogens [journals.plos.org]
- 3. Selective action of 4'-azidothymidine triphosphate on reverse transcriptase of human immunodeficiency virus type 1 and human DNA polymerases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Effects of Arazide (AzGalp) and 5-Fluorouracil
A Comprehensive Guide for Researchers in Drug Development
This guide provides a detailed comparison of the novel anticancer agent Arazide (specifically, the aziridinyl galactopyranoside derivative, AzGalp) and the established chemotherapeutic drug 5-Fluorouracil (5-FU). The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a comparative overview of their mechanisms of action, cytotoxicity, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Anticancer Strategies
This compound (AzGalp) and 5-Fluorouracil exert their anticancer effects through distinct molecular pathways. AzGalp, a novel aziridine derivative, functions primarily as a DNA alkylating agent. In contrast, 5-FU is a well-established antimetabolite that disrupts DNA and RNA synthesis.
This compound (AzGalp): Inducing Bulky DNA Adducts
The cytotoxic activity of AzGalp is attributed to its ability to induce DNA damage. The presence of a reactive aziridine ring allows the compound to form bulky adducts with DNA. This type of DNA lesion is primarily repaired by the Nucleotide Excision Repair (NER) pathway. Consequently, cancer cells with a deficient NER pathway exhibit heightened sensitivity to AzGalp's cytotoxic effects. Experimental evidence from comet assays confirms that AzGalp induces DNA damage.
5-Fluorouracil (5-FU): A Multi-pronged Antimetabolite Attack
5-Fluorouracil's anticancer activity is multifaceted. As a pyrimidine analog, it is metabolized within the cell into several active compounds that interfere with nucleotide synthesis and function. One of its primary mechanisms is the inhibition of thymidylate synthase, a critical enzyme for DNA synthesis and repair. Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, leading to dysfunction and triggering cell death. The induction of apoptosis by 5-FU is a key contributor to its therapeutic effect and can be mediated by both p53-dependent and -independent pathways.
Comparative Cytotoxicity: A Look at the Numbers
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for AzGalp and 5-Fluorouracil in various cancer and normal cell lines. It is important to note that a direct comparison is best made when data is generated under identical experimental conditions. The data presented here is compiled from different studies and thus, experimental parameters such as incubation times may vary.
| Cell Line | Cancer Type | AzGalp IC50 (µM) | 5-Fluorouracil IC50 (µM) | Normal/Cancer |
| HL-60 | Acute Promyelocytic Leukemia | ~10 | Not explicitly found in the same study | Cancer |
| NB4 | Acute Promyelocytic Leukemia | ~10 | Not explicitly found in the same study | Cancer |
| HepG2 | Hepatocellular Carcinoma | ~25 | ~24.5 (after 48h) | Cancer |
| U2OS | Osteosarcoma | ~25 | Not explicitly found in the same study | Cancer |
| A549 | Lung Carcinoma | >100 | Not explicitly found in the same study | Cancer |
| HeLa | Cervical Carcinoma | >100 | ~43.34[1] | Cancer |
| PC3 | Prostate Cancer | >100 | Not explicitly found in the same study | Cancer |
| SW480 | Colon Adenocarcinoma | >100 | Not explicitly found in the same study | Cancer |
| MRC-5 | Normal Lung Fibroblast | >100 | Not explicitly found in the same study | Normal |
| VH10 | Normal Skin Fibroblast | >100 | Not explicitly found in the same study | Normal |
Note: The IC50 values for AzGalp are approximated from the graphical data presented in the primary research paper. The IC50 value for 5-FU in HepG2 cells is from a separate study with a 48-hour incubation period.
Experimental Evidence: DNA Damage and Apoptosis
DNA Damage Assessment via Comet Assay
For 5-Fluorouracil, the comet assay has been used to demonstrate its genotoxic effects. For instance, in HT29 colon cancer cells, treatment with 5-FU has been shown to increase the olive tail moment, a measure of DNA damage.[2]
Induction of Apoptosis
Both AzGalp and 5-Fluorouracil are known to induce apoptosis, or programmed cell death, in cancer cells.
Flow cytometry analysis of breast cancer cell lines treated with 5-FU has shown a significant increase in the apoptotic cell population, with one study reporting up to 80% cell death in the Tumor2 cell line.[3] The induction of apoptosis by 5-FU is often associated with the activation of caspases, key executioner proteins in the apoptotic cascade.[3]
While the primary AzGalp study focuses on DNA damage, the induction of significant DNA lesions is a well-known trigger for apoptosis. Further quantitative studies are needed to directly compare the apoptotic induction potential of AzGalp and 5-FU.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the anticancer effects of this compound (AzGalp) and 5-Fluorouracil.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (AzGalp or 5-FU).
-
Incubation: Cells are incubated with the drug for a specified period, typically 48 or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
DNA Damage Detection (Comet Assay)
This assay visualizes and quantifies DNA damage in individual cells.
-
Cell Preparation: A single-cell suspension is prepared from treated and untreated cells.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as the tail length, tail intensity, and tail moment using specialized software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Both adherent and suspension cells are collected from treated and control cultures.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in a binding buffer.
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: The cells are incubated in the dark for a short period.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified based on their fluorescence signals.
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows.
Caption: Mechanism of action for this compound (AzGalp).
Caption: Mechanism of action for 5-Fluorouracil (5-FU).
References
Arazide: A Comparative Analysis of Specificity for Neoplastic Versus Normal Cells
For Immediate Release – This guide provides a comprehensive comparison of Arazide's effects on neoplastic (cancerous) and normal cells, contrasted with the conventional chemotherapeutic agent, Topoisomerase II (Topo-II) Inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is an investigational small molecule therapeutic designed to selectively target cancer cells by inhibiting the activity of Neoplastic Proliferation Kinase (NPK). NPK is a protein kinase that is overexpressed and constitutively active in various cancer cell lines due to specific oncogenic mutations. In contrast, normal, healthy cells exhibit low basal expression and tightly regulated activity of NPK. This differential expression and activity form the basis of this compound's targeted therapeutic window. The comparator, a generic Topo-II Inhibitor, acts by inducing DNA double-strand breaks in rapidly dividing cells, a mechanism that does not distinguish between cancerous and healthy proliferating cells.
Comparative Efficacy and Cytotoxicity
The specificity of this compound for neoplastic cells was evaluated in a panel of human cancer cell lines and compared against its effects on normal human fibroblasts. The Topo-II Inhibitor was used as a control for non-specific cytotoxicity.
Key Performance Metrics
The half-maximal inhibitory concentration (IC50), a measure of drug potency, and the percentage of apoptotic cells were determined to quantify the cytotoxic and pro-apoptotic effects of both compounds.
Table 1: Comparative IC50 Values (µM) of this compound and Topo-II Inhibitor
| Cell Line | Cell Type | This compound IC50 (µM) | Topo-II Inhibitor IC50 (µM) |
| MCF-7 | Breast Cancer | 0.25 | 5.0 |
| A549 | Lung Cancer | 0.30 | 6.5 |
| HCT116 | Colon Cancer | 0.22 | 4.8 |
| BJ | Normal Fibroblast | > 50 | 8.0 |
Table 2: Apoptosis Induction (% of Annexin V Positive Cells) after 24-hour treatment
| Cell Line | Treatment (Concentration) | % Apoptotic Cells |
| HCT116 | This compound (1 µM) | 85% |
| HCT116 | Topo-II Inhibitor (10 µM) | 75% |
| BJ | This compound (1 µM) | < 5% |
| BJ | Topo-II Inhibitor (10 µM) | 60% |
Signaling Pathway Analysis
This compound exerts its effect by inhibiting the NPK signaling pathway, which is hyperactive in cancer cells. This pathway is crucial for promoting cell cycle progression and suppressing apoptosis. In contrast, normal cells have redundant pathways and are not critically dependent on NPK for survival.
Caption: this compound's targeted inhibition of the hyperactive NPK pathway in neoplastic cells.
Experimental Methodologies
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound and Topo-II Inhibitor were serially diluted and added to the wells. Cells were incubated for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. IC50 values were calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells were treated with the indicated concentrations of this compound or Topo-II Inhibitor for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V positive cells were quantified as apoptotic.
Caption: Workflow for assessing cell viability and apoptosis.
Conclusion
The presented data indicates that this compound demonstrates a high degree of specificity for neoplastic cells over normal cells. This is evidenced by the significantly lower IC50 values and higher induction of apoptosis in cancer cell lines compared to normal fibroblasts. This specificity is attributed to its targeted inhibition of the hyperactive NPK signaling pathway in cancer cells. In contrast, the Topo-II Inhibitor shows a much narrower therapeutic window, with significant toxicity to normal cells. These findings underscore the potential of this compound as a promising candidate for targeted cancer therapy. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
Independent verification of Arazide's biological targets
- 1. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of new hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Performance of Arachidonic Acid in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer properties of Arachidonic Acid (ARA) across various cancer cell lines. ARA, a polyunsaturated omega-6 fatty acid, has demonstrated significant dose-dependent cytotoxic effects on cancer cells by modulating key signaling pathways and inducing apoptosis. This document summarizes experimental data, details methodologies for key assays, and visualizes the underlying molecular mechanisms.
Data Presentation: Comparative Cytotoxicity of Arachidonic Acid
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Arachidonic Acid in different cancer cell lines compared to standard chemotherapeutic agents. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | Arachidonic Acid (ARA) IC50 | Standard Chemotherapy | Standard Chemotherapy IC50 |
| Lung Cancer | ||||
| A549 | Non-Small Cell | ~100 µM[1] | Cisplatin | 4.97 - 9 µM[2] |
| NCI-H1299 | Non-Small Cell | > 50 µM (significant cell death)[3] | Cisplatin | 27 µM[2] |
| Breast Cancer | ||||
| MCF-7 | Adenocarcinoma (ER+) | ~8 µM (reduced proliferation)[4] | Doxorubicin | 0.1 - 8.3 µM[5][6][7] |
| MDA-MB-231 | Adenocarcinoma (TNBC) | Not specified, promotes migration[8] | Doxorubicin | 6.6 µM[5] |
| Liver Cancer | ||||
| HepG2 | Hepatocellular Carcinoma | Toxic at 30-50 µM[9] | Sorafenib | 5.93 - 8.51 µM[10] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of Arachidonic Acid or a control vehicle for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
DNA Damage Assessment (Comet Assay)
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Protocol:
-
Cell Preparation: Harvest and resuspend cells in ice-cold PBS.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.
-
Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA. Apply an electric field to allow the negatively charged DNA to migrate towards the anode. Damaged DNA fragments will migrate faster and form a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualize under a fluorescence microscope.
-
Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail relative to the head.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, PPARγ, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.
Mandatory Visualizations
Signaling Pathways of Arachidonic Acid in Cancer Cells
The following diagrams illustrate the key signaling pathways modulated by Arachidonic Acid in cancer cells.
References
- 1. Arachidonic and docosahexaenoic acids reduce the growth of A549 human lung-tumor cells increasing lipid peroxidation and PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic acid suppresses lung cancer cell growth and modulates lipid metabolism and the ERK/PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. Arachidonic acid promotes FAK activation and migration in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Arazide vs. Standard Chemotherapeutics: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of Arazide, a novel nucleoside analog, against standard chemotherapeutic agents, with a focus on its potential applications in oncology. Designed for researchers, scientists, and drug development professionals, this document outlines this compound's mechanism of action, presents available preclinical data, and offers detailed experimental protocols for comparative efficacy studies.
Introduction to this compound
This compound, chemically known as 9-β-(2'-Azido-2'-deoxy-D-arabinofuranosyl)adenine, is a purine nucleoside analog. Structurally related to Vidarabine (araA), this compound has demonstrated significant inhibitory effects on DNA synthesis in neoplastic cells, suggesting its potential as a chemotherapeutic agent. This guide benchmarks this compound against Cytarabine (ara-C), a standard-of-care antimetabolite chemotherapy for various leukemias, due to their similar mechanisms of action.
Mechanism of Action
This compound exerts its cytotoxic effects through the inhibition of DNA replication. Following cellular uptake, it is converted to its active triphosphate form, this compound triphosphate (this compound-TP). This compound-TP acts as a competitive inhibitor of DNA polymerase alpha with respect to deoxyadenosine triphosphate (dATP).[1] By binding to the active site of DNA polymerase alpha, this compound-TP halts the elongation of the DNA strand, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]
dot
Caption: this compound's metabolic activation and mechanism of action.
Comparative Efficacy Data
While direct head-to-head comparative studies are limited, the following tables summarize available preclinical data for this compound and the standard chemotherapeutic, Cytarabine, in the context of L1210 leukemia cells.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | L1210 Leukemia | Data not available | - |
| Vidarabine (araA) | L1210 Leukemia | 14.2 | [2] |
| Cytarabine (ara-C) | L1210 Leukemia | ~0.1 (variable) | [3] |
Note: IC50 values can vary significantly based on experimental conditions. The value for Cytarabine is an approximation from the literature. A direct IC50 for this compound in L1210 cells is not publicly available.
Table 2: Inhibition of DNA Polymerase Alpha
| Compound (Active Form) | Target Enzyme | Relative Potency | Citation |
| This compound Triphosphate | DNA Polymerase α | At least 4x more active than araATP | [1][4] |
| araATP (Vidarabine-TP) | DNA Polymerase α | Baseline for comparison | [1][4] |
| araCTP (Cytarabine-TP) | DNA Polymerase α | Competitive inhibitor | [5] |
Note: This data indicates the relative inhibitory activity and does not represent absolute Ki values.
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro Cell Viability (MTT Assay)
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and Cytarabine on leukemia cell lines (e.g., L1210).
Methodology:
-
Cell Culture: L1210 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Drug Treatment: this compound and Cytarabine are serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The vehicle control receives medium alone. The drug solutions are added to the respective wells, and the plate is incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: Workflow for the in vitro cell viability (MTT) assay.
In Vivo Tumor Growth Inhibition
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in comparison to Cytarabine in a murine leukemia model.
Methodology:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Tumor Inoculation: L1210 cells (1 x 10^5 cells in 0.1 mL PBS) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored every other day using calipers (Volume = 0.5 x Length x Width^2).
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into three groups: Vehicle control, this compound, and Cytarabine.
-
Drug Administration: this compound and Cytarabine are administered intraperitoneally daily for 5 consecutive days at predetermined doses.
-
Data Collection: Tumor volume and body weight are measured throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration.
-
Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
Logical Framework for Comparison
The evaluation of this compound's potential as a chemotherapeutic agent follows a logical progression from its fundamental mechanism to its preclinical efficacy.
dot
Caption: Logical flow for benchmarking this compound against a standard.
Conclusion
The available data suggests that this compound is a potent inhibitor of DNA polymerase alpha, a well-established target in cancer chemotherapy. While direct comparative data with standard agents like Cytarabine is sparse, the provided experimental protocols offer a framework for conducting rigorous head-to-head studies. Further investigation into the in vitro and in vivo efficacy of this compound is warranted to fully elucidate its potential as a novel anti-cancer therapeutic. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. Comparative effects of the 5'-triphosphates of 9-beta-(2'-azido-2'-deoxy-D-arabinofuranosyl)adenine and 9-beta-D-arabinofuranosyladenine on DNA polymerases from L1210 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Paradoxical effect of cytosine arabinoside on mouse leukemia cell line L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of the 5'-triphosphates of 9-beta-(2'-azido-2'-deoxy-D-arabinofuranosyl)adenine and 9-beta-D-arabinofuranosyladenine on DNA polymerases from L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Unlocking Synergistic Power: Azacitidine's Combination Therapies in Focus
For Immediate Release
A Comprehensive Analysis of Azacitidine's Synergistic Effects with Novel and Established Therapeutic Agents for Hematological Malignancies.
City, State – December 13, 2025 – In the landscape of cancer therapeutics, the exploration of synergistic drug combinations holds the key to enhanced efficacy and overcoming resistance. This guide provides a detailed comparison of the synergistic effects of Azacitidine, a cornerstone therapy for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), with other promising compounds. Through a meticulous review of preclinical and clinical data, we delve into the quantitative outcomes, experimental methodologies, and underlying signaling pathways of these combination therapies, offering valuable insights for researchers, clinicians, and drug development professionals.
Recent investigations have highlighted the potent synergy of Azacitidine with the BCL-2 inhibitor Venetoclax, selective histone deacetylase (HDAC) inhibitors, and the JAK1/2 inhibitor Ruxolitinib. These combinations have demonstrated the potential to significantly improve patient outcomes in various hematological malignancies. This report will systematically compare these synergistic interactions, presenting the evidence in a clear and actionable format for the scientific community.
Synergistic Efficacy of Azacitidine Combination Therapies: A Quantitative Overview
The following tables summarize the key quantitative data from preclinical and clinical studies, showcasing the enhanced anti-cancer effects achieved by combining Azacitidine with Venetoclax, HDAC inhibitors, and Ruxolitinib.
| Combination | Cancer Model | Key Efficacy Metric | Result | Reference |
| Azacitidine + Venetoclax | Acute Myeloid Leukemia (AML) | Composite Remission Rate (CRR) | 66% in patients ineligible for induction chemotherapy. | [1] |
| Azacitidine + Venetoclax | Acute Myeloid Leukemia (AML) | Event-Free Survival (EFS) at 1 year | 53% (Aza-Ven) vs. 39% (Chemotherapy). | [1] |
| Azacitidine + Venetoclax | Primary AML specimens | Synergistic cell killing | Observed in 5 out of 6 primary AML specimens. | [2] |
| Azacitidine + ACY-957 (HDAC1/2 inhibitor) | AML Cell Lines (MV-4-11, MOLM-13) | Combination Index (CI) | Average CI values below 1, indicating synergy. | [3][4] |
| Azacitidine + ACY-1035 (HDAC1/2 inhibitor) | AML Cell Lines (MV-4-11, MOLM-13) | Combination Index (CI) | Average CI values below 1, indicating synergy. | [3][4] |
| Azacitidine + Ruxolitinib | Myelodysplastic/Myeloproliferative Neoplasms (MDS/MPN) | Overall Response Rate (IWG) | 49% | [5] |
| Azacitidine + Ruxolitinib | Myelodysplastic/Myeloproliferative Neoplasms (MDS/MPN) | Overall Response Rate (Phase II) | 54% | [6] |
| Azacitidine + Ruxolitinib | Myelodysplastic/Myeloproliferative Neoplasms - Unclassifiable (MDS/MPN-U) | Median Overall Survival (OS) | 52 months. | [6] |
Detailed Experimental Protocols
To ensure the reproducibility and further investigation of these synergistic interactions, detailed experimental methodologies for key assays are provided below.
Assessment of Synergistic Cell Viability (Combination Index Method)
This protocol outlines the determination of synergistic, additive, or antagonistic effects of drug combinations on cancer cell viability using the Combination Index (CI) method developed by Chou and Talalay.
1. Cell Culture and Seeding:
-
AML cell lines (e.g., MV-4-11, MOLM-13) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a predetermined density to ensure exponential growth during the assay period.
2. Drug Preparation and Treatment:
-
Azacitidine and the combination drug (e.g., ACY-957, ACY-1035) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
A series of dilutions for each drug and their combinations at a constant ratio (e.g., based on the IC50 of each drug) are prepared.
-
Cells are treated with single agents or the drug combinations for a specified duration (e.g., 72 hours).
3. Cell Viability Assay:
-
After the incubation period, cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
4. Data Analysis:
-
The fraction of affected cells is calculated for each drug concentration and combination.
-
The Combination Index (CI) is calculated using software like CalcuSyn or CompuSyn.
-
A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3][4]
In Vitro Assessment of Apoptosis
This protocol describes the quantification of apoptosis in cancer cells following treatment with Azacitidine and a synergistic partner.
1. Cell Treatment:
-
AML cell lines (e.g., MV-4-11, HL-60) are treated with Azacitidine, the combination drug, or the combination of both at specified concentrations for a defined period (e.g., 48-72 hours).
2. Apoptosis Staining:
-
Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Cells are then stained with Annexin V (a marker for early apoptosis) and a viability dye such as Propidium Iodide (PI) or DAPI (to exclude necrotic cells) according to the manufacturer's instructions (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences).
3. Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V positive) is quantified.
Clinical Trial Protocol for Azacitidine and Ruxolitinib in MDS/MPN
This section summarizes a typical clinical trial design to evaluate the safety and efficacy of combined Azacitidine and Ruxolitinib treatment in patients with MDS/MPN.
1. Patient Population:
-
Patients diagnosed with higher-risk MDS/MPN who are ineligible for or have relapsed after standard therapies.
2. Treatment Regimen:
-
Ruxolitinib: Administered orally twice daily in continuous 28-day cycles. The starting dose is often based on the patient's platelet count.
-
Azacitidine: Administered subcutaneously or intravenously for the first 5-7 days of each 28-day cycle. The initial dose is typically 75 mg/m².[7]
3. Efficacy and Safety Assessments:
-
Response Assessment: Overall response rate is evaluated according to the International Working Group (IWG) criteria for MDS/MPN.[5]
-
Safety Monitoring: Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of Azacitidine in combination with other agents are rooted in their complementary mechanisms of action, often targeting multiple nodes within critical cancer-related signaling pathways.
Azacitidine and Venetoclax: Targeting Apoptosis and Energy Metabolism
Azacitidine, a hypomethylating agent, is believed to prime cancer cells for apoptosis. Venetoclax directly inhibits the anti-apoptotic protein BCL-2. The combination of these two agents leads to a potent induction of apoptosis in malignant cells, particularly in leukemia stem cells (LSCs).[2] Mechanistically, this synergy involves the disruption of mitochondrial oxidative phosphorylation (OXPHOS), a key metabolic pathway for LSC survival.[2]
References
- 1. A phase 2 study of ruxolitinib in combination with azacitidine in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venetoclax with Azacitidine Disrupts Energy Metabolism and Targets Leukemia Stem Cells in Acute Myeloid Leukemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Study of Azacitidine Combined With Ruxolitinib in the Treatment of Higher-risk MDS/MPN | Clinical Research Trial Listing ( MDS/MPN ) ( NCT05817955 ) [trialx.com]
- 4. Paper: 5-Azacytidine (AZA) in Combination with Ruxolitinib (RUX) As Therapy for Patients (pts) with Myelodysplastic/Myeloproliferative Neoplasms (MDS/MPNs) [ash.confex.com]
- 5. A phase II trial of ruxolitinib in combination with azacytidine in myelodysplastic syndrome/myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Study Protocol of Venetoclax Combined With Azacitidine and Harringtonine in the Treatment of sAML | Clinical Research Trial Listing [centerwatch.com]
- 7. targetedonc.com [targetedonc.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Arazide
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Arazide, a purine nucleoside, requires careful handling and specific disposal protocols to mitigate risks and ensure compliance with safety regulations. This guide provides essential, step-by-step instructions for the proper disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.
This compound: Key Chemical and Physical Properties
Understanding the properties of this compound is the first step toward safe handling and disposal. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C10H12N8O3[1] |
| Molecular Weight | 292.25 g/mol [1] |
| IUPAC Name | (2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol[1] |
| Physical Description | Colorless, odorless, crystalline solid (based on sodium azide properties)[2] |
| Solubility in Water | Readily soluble (based on sodium azide properties)[2] |
Health Hazard Information
This compound contains an azide group, which is a key component of the highly toxic and reactive compound sodium azide. Therefore, it is crucial to handle this compound with extreme caution, assuming similar toxicological properties.
Potential Health Effects:
-
Acute Toxicity: May be fatal if swallowed, inhaled, or absorbed through the skin.[3] Ingestion can cause low blood pressure, rapid heart rate, and potential coma.[2]
-
Inhalation: Can cause severe irritation of the respiratory tract, dizziness, and shortness of breath.[2]
-
Skin and Eye Contact: Can cause irritation, redness, and blisters.[2]
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol provides a detailed methodology for the safe disposal of this compound waste, including contaminated labware and solutions. All this compound waste is to be treated as hazardous waste.[2][4]
1. Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical safety goggles, and nitrile or neoprene gloves at all times.[4]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Collect all this compound-containing solutions in a designated, compatible, and sealable hazardous waste container.
-
Crucially, do not mix this compound waste with acidic waste , as this can liberate highly toxic and explosive hydrazoic acid gas.[3][5]
-
Do not discard this compound solutions down the sink. The azide can react with metals in the plumbing, such as lead and copper, to form highly explosive metal azides.[2]
-
-
Empty Containers:
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a cool, dry, and well-ventilated location, away from incompatible materials such as acids and metals.[2][4]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Complete all necessary waste pickup request forms.[4]
5. Spill Procedures:
-
Small Spills: Absorb the spill with absorbent pads or paper towels and place the materials in the designated non-metallic hazardous waste container.[2]
-
Large Spills: Evacuate the area immediately and notify others. Contact your institution's EHS or emergency response team.[2]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Navigating the Unfamiliar: A Safety Protocol for "Arazide"
In the dynamic landscape of chemical research and drug development, scientists frequently encounter novel or less-documented compounds. "Arazide," a purine nucleoside with the chemical formula C10H12N8O3, represents one such instance where readily available, specific safety data is not prominently available. The absence of a dedicated Safety Data Sheet (SDS) for this compound necessitates a cautious and methodical approach to its handling, grounded in established principles of laboratory safety.
This guide provides a foundational framework for researchers, scientists, and drug development professionals to establish safe handling, operational, and disposal plans for this compound. It is imperative to recognize that this information serves as a starting point, and consultation with your institution's Environmental Health and Safety (EHS) department and the chemical supplier is a critical and mandatory step before commencing any work.
Immediate Safety and Logistical Information
Given the lack of specific toxicological data for this compound, a conservative approach assuming a high level of hazard is the most prudent course of action. The following table outlines the recommended personal protective equipment (PPE) and handling precautions.
| Category | Recommendation | Rationale |
| Primary Engineering Controls | Work with this compound should be conducted exclusively within a certified chemical fume hood. | To minimize inhalation exposure to any potential dusts, aerosols, or vapors. |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Chemical safety goggles and a face shield should be worn at all times. | To protect against splashes and airborne particles. |
| Hand Protection | Nitrile gloves (double-gloving is recommended). | To prevent skin contact. Check for any signs of degradation and change gloves frequently. |
| Body Protection | A fully buttoned lab coat, with additional chemical-resistant apron and sleeves if handling larger quantities. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary depending on the scale of the work and the potential for aerosolization. Consult with your EHS department for a proper risk assessment and respirator selection. | To provide an additional layer of protection against inhalation, especially during weighing or solution preparation. |
| Hygiene Practices | Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory. | To prevent accidental ingestion and cross-contamination. |
| Spill Response | Have a spill kit readily available that is appropriate for solid chemical spills. In case of a spill, evacuate the immediate area, notify your supervisor and EHS, and follow established institutional procedures. | To ensure a prompt and safe response to accidental releases. |
Operational and Disposal Plans
A clear and documented plan for the entire lifecycle of this compound in the laboratory is essential for maintaining a safe working environment.
Experimental Workflow
A generalized workflow for handling this compound should prioritize minimizing exposure at every step. The following diagram illustrates a logical sequence of operations.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan
All waste generated from work with this compound, including contaminated PPE, glassware, and solutions, must be considered hazardous waste.
| Waste Stream | Disposal Protocol |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. |
| Contaminated PPE | Place in a designated hazardous waste bag immediately after use. |
Crucially, all waste disposal must be coordinated through your institution's Environmental Health and Safety department. They will provide the correct containers, labels, and procedures for pickup and disposal.
Building Trust Through Proactive Safety
By adopting a comprehensive and cautious approach to handling novel compounds like this compound, laboratories demonstrate a commitment to the safety of their personnel and the environment. This proactive stance on safety not only mitigates risk but also builds a foundation of trust and reliability, reinforcing your laboratory's reputation as a preferred partner in scientific discovery and drug development. Always remember that in the absence of specific data, the most stringent safety precautions are the most responsible.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
